Tris-BOC-cyclen
Description
Properties
IUPAC Name |
tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASHTYJQJMCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447053 | |
| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175854-39-4 | |
| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N, N', N''-Tri-Boc-cyclen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tris-BOC-cyclen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, commonly known as Tris-BOC-cyclen. This key intermediate is crucial in the development of various chelating agents, particularly for applications in medical imaging and radiopharmaceuticals.[1][2] This document details established synthetic protocols, purification methodologies, and characterization data to assist researchers in the efficient and high-purity production of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the selective N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with a tert-butoxycarbonyl (BOC) protected acetyl group. The most common alkylating agent is tert-butyl bromoacetate (B1195939). The reaction is typically performed in the presence of a base to neutralize the hydrobromic acid generated. Variations in solvents, bases, reaction times, and temperatures have been reported, leading to different yields and purity profiles.
A significant challenge in this synthesis is controlling the degree of alkylation to favor the tri-substituted product over the tetra-substituted and other isomers. One common strategy involves the synthesis of the hydrobromide salt of this compound, which can precipitate from the reaction mixture, facilitating its separation and purification.[1] The free base can then be obtained by treatment with a suitable base.
The synthesis of this compound can be visualized as a two-step process: the formation of the protected cyclen derivative and its subsequent purification.
The following table summarizes various reported protocols for the synthesis of this compound, highlighting the differences in reaction conditions and outcomes.
| Protocol Reference | Base | Solvent | Temperature | Reaction Time | Yield | Notes |
| Himmelsbach, et al. | Sodium acetate (B1210297) | Dimethylacetamide (DMA) | Room Temperature | 19 days | 56% | Synthesis of the hydrobromide salt. |
| Berg, et al. | Not specified | Not specified | Not specified | 6 days | 60% | Requires chromatographic purification. |
| Axelsson, et al. | Not specified | Not specified | Not specified | 5 days | 73% | Modified work-up procedures. |
| Moore | Sodium acetate | Dimethylacetamide (DMA) | -20°C to RT | 24 hours | 79% | Synthesis of the hydrobromide salt with improved yield.[1] |
| Dadabhouy, et al. | Sodium bicarbonate | Acetonitrile (ACN) | Not specified | Not specified | 42-54% | A simpler procedure with moderate yields.[1] |
| Li, et al. | Triethylamine | Chloroform (B151607) | Not specified | Not specified | 77% | Synthesis of the hydrochloride salt, requires chromatographic purification.[1] |
Experimental Protocols
This protocol is an adaptation of the method described by Moore, which offers a good yield and selective precipitation of the desired product.[1]
-
Reaction Setup: Suspend cyclen (5.00 g, 29 mmol) and sodium acetate (7.86 g, 96 mmol) in N,N-dimethylacetamide (DMA, 60 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the suspension to -20 °C using a suitable cooling bath. Add a solution of tert-butyl bromoacetate (18.7 g, 96 mmol) in DMA (20 mL) dropwise over 30 minutes, ensuring the temperature is maintained at -20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.
-
Work-up and Precipitation: Pour the reaction mixture into water (300 mL). Add solid potassium bicarbonate (KHCO₃, 15 g, 150 mmol) portion-wise to the solution. The hydrobromide salt of this compound will precipitate as a white solid.
-
Isolation and Crystallization: Collect the precipitate by filtration. Dissolve the solid in chloroform (250 mL), wash with water (100 mL), and dry the organic layer over magnesium sulfate (B86663) (MgSO₄). Filter the drying agent and concentrate the filtrate to a volume of 20-30 mL under reduced pressure. Add diethyl ether (250 mL) to induce crystallization.
-
Final Product: Collect the white, fluffy solid by filtration and dry under vacuum. The expected yield is approximately 13.6 g (79%).
-
Dissolution: Dissolve the this compound hydrobromide salt (5.00 g, 8.40 mmol) in water (250 mL) at 70 °C.
-
Basification: Allow the solution to cool to 40 °C and then add a 10% aqueous solution of potassium hydroxide (B78521) (KOH) (9.4 mL, 16.8 mmol).
-
Extraction: Stir the mixture for 15 minutes, then extract with hexanes (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (3 x 100 mL). Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The product is obtained as a colorless, viscous oil which solidifies upon storage at -20 °C. The expected yield is approximately 4.10 g (95%).[1]
Purification
While the precipitation and crystallization of the hydrobromide salt often yield a product of high purity, further purification can be achieved by column chromatography.[1]
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A common mobile phase system is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). A typical starting ratio is 10:1 (DCM:MeOH).[1] The polarity can be gradually increased by increasing the proportion of methanol if the product elutes too slowly.
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using the same mobile phase system.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analysis | Parameter | Value | Reference |
| Melting Point | This compound Free Base | 44-47 °C | [1][2] |
| This compound•HBr | 190-191 °C | [1] | |
| TLC | Rf of this compound•HBr | 0.28 (10:1 DCM/MeOH on silica gel 60 F₂₅₄) | [1] |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | 28.1, 28.2, 47.4, 48.7, 49.1, 51.2, 51.3, 58.1, 81.6, 81.8, 169.5, 170.4 ppm | [2] |
| Mass Spectrometry | [M+H]⁺ (Calculated for C₂₆H₅₁N₄O₆) | 515.3803 | [2] |
| [M+H]⁺ (Observed) | 515.3806 | [2] | |
| Elemental Analysis | Calculated for C₂₆H₅₀N₄O₆ | C 60.67, H 9.79, N 10.89 | [2] |
| Found | C 60.26, H 9.28, N 10.80 | [2] |
This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols based on their specific experimental conditions and available resources.
References
An In-depth Technical Guide on the Role of Tris-BOC-cyclen in Chelation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-BOC-cyclen, chemically known as 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, is a pivotal macrocyclic compound in the field of coordination chemistry and radiopharmaceutical development.[1][2] Its core structure is based on cyclen (1,4,7,10-tetraazacyclododecane), a highly effective chelating agent for a variety of metal ions. The presence of three tert-butoxycarbonyl (BOC) protecting groups on the nitrogen atoms of the cyclen ring significantly modifies its properties, rendering it a key intermediate in the synthesis of more complex and functional chelators, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[3][4] This guide provides a comprehensive overview of this compound, focusing on its synthesis, the role of the BOC groups, and its progression to active chelating agents.
The Core: Understanding the this compound Structure
The foundational structure of this compound is the 12-membered macrocycle, cyclen. The BOC groups are attached to three of the four nitrogen atoms. These bulky and electron-withdrawing groups serve two primary purposes: they prevent the nitrogen atoms from reacting during subsequent functionalization steps and they modulate the electronic properties of the cyclen ring.[5] The chemical name for this compound is 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl).[6]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Action: A Protected Precursor
Direct chelation of metal ions by this compound is sterically hindered and electronically unfavorable due to the bulky BOC groups.[5] These groups reduce the availability of the nitrogen lone pairs for coordination with a metal cation. Therefore, the primary "mechanism of action" of this compound in chelation is to serve as a protected precursor that, upon deprotection, yields a highly effective chelating agent.
The deprotection of this compound is typically achieved under acidic conditions, which removes the BOC groups and liberates the nitrogen lone pairs, thereby activating the chelating capability of the cyclen backbone.[4] This process is a critical step in the synthesis of bifunctional chelators used in radiopharmaceuticals.
Deprotection of this compound to DO3A
Caption: Deprotection of this compound to form the active chelator DO3A.
Chelation Properties of the Deprotected Form: DO3A
The cyclen framework provides a pre-organized cavity that can accommodate metal ions of a specific size, leading to the formation of thermodynamically stable and kinetically inert complexes.[9] The stability of these complexes is crucial for in vivo applications to prevent the release of toxic free metal ions.
Table 1: Stability Constants (log K) of DO3A and DOTA with Various Metal Ions
| Metal Ion | DO3A (log K) | DOTA (log K) | Reference |
| Gd(III) | 21.5 | 25.4 | [9] |
| Lu(III) | 22.1 | 26.2 | [9] |
| Y(III) | 20.9 | 24.8 | [9] |
| Cu(II) | 22.3 | 22.5 | [10] |
| Zn(II) | 18.9 | 19.8 | [10] |
Note: Data presented is for the fully deprotected and functionalized analogues of this compound. The stability constants for this compound itself are not available in the literature.
Experimental Protocols
Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (this compound)[3][4]
This procedure describes the synthesis of the hydrobromide salt of this compound, followed by its conversion to the free base.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
Sodium acetate (B1210297)
-
N,N-dimethylacetamide (DMA)
-
tert-butyl bromoacetate (B1195939)
-
Potassium bicarbonate (KHCO3)
-
Chloroform (CHCl3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Diethyl ether
-
Potassium hydroxide (B78521) (KOH)
-
Hexanes
Procedure:
-
Synthesis of the Hydrobromide Salt:
-
Suspend cyclen and sodium acetate in DMA at -20 °C.
-
Add a solution of t-butyl bromoacetate in DMA dropwise, maintaining the temperature at -20 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into water.
-
Add solid KHCO3 portionwise to precipitate the product.
-
Collect the precipitate by filtration and dissolve it in CHCl3.
-
Wash the organic layer with water, dry over MgSO4, filter, and concentrate.
-
Add diethyl ether to crystallize the hydrobromide salt.
-
-
Conversion to the Free Base:
-
Dissolve the hydrobromide salt in water at 70 °C.
-
Cool the solution to 40 °C and add a 10% aqueous KOH solution.
-
Stir the mixture for 15 minutes.
-
Extract the aqueous layer with hexanes.
-
Wash the combined organic layers with water, dry over MgSO4, filter, and concentrate under reduced pressure to yield this compound as a colorless, viscous oil.
-
General Protocol for Potentiometric Titration to Determine Stability Constants[11][12][13]
This is a general method that can be adapted to study the chelation of metal ions by cyclen derivatives.
Materials:
-
Chelator solution (e.g., DO3A) of known concentration
-
Metal salt solution of known concentration
-
Standardized acid solution (e.g., HCl)
-
Standardized base solution (e.g., NaOH), carbonate-free
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO3)
-
Calibrated pH electrode and meter
-
Thermostated titration vessel
Procedure:
-
Titration of the Ligand:
-
In the titration vessel, place a known volume of the chelator solution, the inert salt solution, and a known amount of standardized acid.
-
Titrate this solution with the standardized base, recording the pH after each addition of titrant.
-
This allows for the determination of the protonation constants (pKa values) of the ligand.
-
-
Titration of the Metal-Ligand Complex:
-
In the titration vessel, place known volumes of the chelator solution, the metal salt solution, the inert salt solution, and a known amount of standardized acid.
-
Titrate this solution with the standardized base, recording the pH after each addition of titrant.
-
The shift in the titration curve compared to the ligand-only titration provides data to calculate the stability constants of the metal-ligand complexes.
-
-
Data Analysis:
-
Use specialized software (e.g., Hyperquad) to refine the protonation and stability constants by fitting the experimental titration data to a chemical equilibrium model.
-
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Conclusion
This compound is a fundamentally important molecule in the design and synthesis of advanced chelating agents for medical applications. While its own chelation capabilities are limited by the presence of BOC protecting groups, its role as a precursor to powerful chelators like DO3A is indispensable. Understanding its synthesis, deprotection, and the chelation properties of its derivatives is crucial for researchers and professionals in the field of radiopharmaceuticals and medical imaging. The methodologies outlined in this guide provide a solid foundation for the synthesis and evaluation of this compound and its derivatives in the ongoing development of novel metal-based diagnostic and therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. macrocyclics.com [macrocyclics.com]
- 3. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid for radiolabeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of Tris-BOC-cyclen: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, commonly known as Tris-BOC-cyclen. This tri-protected cyclen derivative is a crucial intermediate in the synthesis of bifunctional chelating agents used in various applications, including medical imaging and radiopharmaceuticals.[1][2] This document presents its key spectroscopic characteristics—NMR, IR, and Mass Spectrometry—in a structured format, along with a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane |
| Synonyms | This compound, 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl) |
| CAS Number | 175854-39-4[3][4] |
| Molecular Formula | C₂₃H₄₄N₄O₆[3] |
| Molecular Weight | 472.62 g/mol [1][3] |
| Appearance | White to off-white solid[3] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are consistent with its chemical structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.65 | s | 1H | N-H |
| 3.15 – 3.06 | m | 12H | Cyclen ring -CH ₂- |
| 2.77 – 2.64 | m | 4H | Cyclen ring -CH ₂- |
| 1.38 | s | 27H | -C(CH ₃)₃ |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Assignment |
| 155.8 | C =O (Boc) |
| 79.3, 79.1 | -C (CH₃)₃ |
| 50.8, 49.5, 45.4 | Cyclen ring -C H₂- |
| 28.6, 28.5 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands [5]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2975 | C-H stretch (alkyl) |
| 1686 | C=O stretch (carbamate) |
| 1464 | C-H bend (alkyl) |
| 1407 | C-H bend (alkyl) |
| 1364 | C-H bend (t-butyl) |
| 1245 | C-N stretch |
| 1159 | C-O stretch |
| 1102 | C-N stretch |
| 776 | N-H bend |
Mass Spectrometry (MS)
Table 4: Electrospray Ionization Mass Spectrometry (ESI-MS) Data [5]
| m/z | Ion |
| 473.4 | [M + H]⁺ |
Experimental Protocols
The following sections detail the synthetic procedure for this compound and general protocols for acquiring the spectroscopic data.
Synthesis of this compound[5]
This procedure outlines the tri-protection of the cyclen macrocycle using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297) (EtOAc) for chromatography
-
Silica (B1680970) Gel for flash column chromatography
Procedure:
-
Dissolve Cyclen (4.00 g, 23.2 mmol) in CH₂Cl₂ (800 mL) and add Et₃N (16.2 mL, 25.0 mmol).
-
Stir the reaction mixture for 10 minutes.
-
Add a solution of (Boc)₂O (10.2 g, 46.5 mmol) in CH₂Cl₂ (100 mL) dropwise.
-
Cool the reaction mixture to -15 °C.
-
Add a second portion of (Boc)₂O (5.10 g, 23.2 mmol) in CH₂Cl₂ (100 mL).
-
Allow the mixture to stir at room temperature for 16 hours.
-
Quench the reaction by adding a 1 M solution of Na₂CO₃ (1 L).
-
Separate the organic phase and dry it over MgSO₄.
-
Remove the solvent and Et₃N in vacuo.
-
Purify the residue by flash column chromatography on silica gel using ethyl acetate as the eluent to yield this compound as a white solid (9.0 g, 82% yield).
Spectroscopic Analysis Protocols
The following are general protocols that can be adapted for the acquisition of spectroscopic data for this compound.
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Acquire spectra at room temperature. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. The mass spectrum is typically acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-1000.
References
A Technical Guide to the Solubility of Tris-BOC-cyclen in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-BOC-cyclen, formally known as 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, is a key intermediate in the synthesis of functionalized cyclen derivatives used extensively in biomedical applications, including as chelating agents for metal ions in MRI contrast agents and radiopharmaceuticals. The solubility of this macrocycle in organic solvents is a critical parameter for its purification, reaction setup, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside a detailed experimental protocol for determining its solubility in various organic solvents.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on available information and the physicochemical properties of the parent molecule, a summary of its solubility is presented below.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility (g/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | 20 | Soluble with heating (60°C) and ultrasonication.[1] |
| Chloroform (B151607) | CHCl₃ | 119.38 | 61.2 | 4.81 | Soluble | The parent compound, cyclen, is reported to be soluble. |
| Methanol (B129727) | CH₃OH | 32.04 | 64.7 | 32.7 | Soluble | The parent compound, cyclen, is reported to be soluble. |
Note: The solubility in chloroform and methanol is inferred from the properties of the parent cyclen macrocycle and should be experimentally verified for this compound.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The following protocol outlines a standardized method for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.
Materials:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The exact amount should be more than what is expected to dissolve.
-
Record the precise mass of the added this compound.
-
Add a known volume or mass of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled environment (e.g., a water bath set to 25°C) on an orbital shaker.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Record the mass or volume of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC method or another suitable analytical technique.
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of this compound determined in the saturated solution, typically expressed in g/L or mg/mL.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of this compound solubility.
References
The Advent of a Key Chelator: A Technical Guide to the Discovery and Synthesis of Tris-BOC-cyclen
An in-depth exploration of the synthesis, historical context, and procedural methodologies for Tris-BOC-cyclen, a pivotal intermediate in the development of advanced chelating agents for medical applications.
Introduction
This compound, formally known as 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, has emerged as a cornerstone in the synthesis of sophisticated bifunctional chelating agents.[1][2] These agents are instrumental in the field of radiopharmaceuticals and magnetic resonance imaging (MRI), where they securely bind to radioactive metals for diagnostic and therapeutic purposes.[1][2][3] The strategic placement of three tert-butoxycarbonyl (BOC) protecting groups on the cyclen macrocycle allows for selective functionalization of the remaining secondary amine, making it a highly versatile precursor for molecules like DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[3][4] This guide delves into the historical development of its synthesis, presenting key experimental data and detailed protocols for its preparation.
Historical Development and Synthetic Strategies
The synthesis of this compound has been a subject of considerable research, with a focus on improving reaction yields, purity, and scalability.[5] Early methods often contended with challenges in achieving selective tris-alkylation of the cyclen ring, leading to mixtures of di-, tri-, and tetra-substituted products.[6] A significant advancement in the synthesis was the development of methods that offer high regioselectivity, thereby simplifying purification and enhancing the overall efficiency of producing the desired tris-substituted product.[7]
A widely adopted and effective method involves the direct alkylation of cyclen with tert-butyl bromoacetate (B1195939).[8] The reaction conditions, including the choice of solvent, base, and temperature, have been meticulously optimized to favor the formation of the tris-alkylated product.[3][5] For instance, conducting the reaction at a reduced temperature has been shown to minimize the formation of the tetra-alkylated byproduct.[3][5] The use of an aprotic solvent in the presence of a suitable base is a common strategy.[6] The product is often isolated as a hydrobromide or hydrochloride salt, which can facilitate its purification and handling.[3][5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound and its salts, providing a comparative overview of different reaction conditions and their outcomes.
| Starting Material | Alkylating Agent | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclen | t-butyl bromoacetate | N,N-dimethylacetamide (DMA) | Sodium acetate (B1210297) | -20 to RT | 24 | This compound hydrobromide | ~80 | [3][5] |
| Cyclen | t-butyl bromoacetate | N,N-dimethylacetamide (DMA) | Sodium acetate | 0 to RT | 120 (5 days) | This compound | Not specified | [8] |
| This compound hydrobromide | 10% aq. KOH | Water | - | 40 | 0.25 | This compound (free base) | 95 | [3] |
| Cyclen | t-butyl bromoacetate | Chloroform (B151607) | Triethylamine | Not specified | Not specified | This compound | 77 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound and its subsequent conversion to the free base.
Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Hydrobromide[3][5]
-
Reaction Setup: Suspend cyclen (1 equivalent) and sodium acetate (3.3 equivalents) in N,N-dimethylacetamide (DMA).
-
Cooling: Cool the suspension to -20 °C.
-
Addition of Alkylating Agent: Add a solution of tert-butyl bromoacetate (3.3 equivalents) in DMA dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature is maintained at -20 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.
-
Precipitation: Pour the reaction mixture into water to obtain a clear solution. Add solid potassium bicarbonate portion-wise until the product precipitates as a white solid.
-
Isolation and Purification: Collect the precipitate by filtration and dissolve it in chloroform. Wash the chloroform solution with water, dry it over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization: Add ether to the concentrated solution to crystallize the hydrobromide salt as a white, fluffy solid.
Protocol 2: Conversion of the Hydrobromide Salt to this compound Free Base[3]
-
Dissolution: Dissolve the 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane hydrobromide in water at 70 °C.
-
Cooling: Allow the solution to cool to 40 °C.
-
Basification: Add a 10% aqueous potassium hydroxide (B78521) (KOH) solution (2 equivalents).
-
Stirring: Stir the reaction mixture for 15 minutes.
-
Extraction: Extract the aqueous mixture with hexanes.
-
Washing and Drying: Wash the combined organic layers with water, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as a colorless, viscous oil which solidifies upon storage at -20 °C.
Visualizing the Synthesis
The following diagrams illustrate the key steps and logical flow of the this compound synthesis.
Caption: General workflow for the synthesis of this compound hydrobromide.
Caption: Conversion of this compound hydrobromide to its free base.
References
- 1. Tris-BOC-cyclen_TargetMol [targetmol.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tris N-alkylated 1,4,7,10-tetraazacyclododecanes | Patent Publication Number 20050033106 | Patexia [patexia.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of Metal Ion Complexation with Tris-BOC-cyclen
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and radiopharmaceutical development, the precise chelation of metal ions is of paramount importance. Among the myriad of chelating agents, macrocyclic ligands based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) have garnered significant attention due to their exceptional ability to form stable and kinetically inert complexes with a variety of metal ions. This guide focuses on a key derivative, 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, commonly known as Tris-BOC-cyclen.
This compound serves as a crucial intermediate in the synthesis of bifunctional chelators.[1] Bifunctional chelators are molecules that possess two distinct functionalities: a chelating moiety for securely binding a metal ion and a reactive functional group for covalent attachment to a targeting biomolecule, such as a peptide or antibody.[1] This dual nature allows for the development of targeted radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications.[2] The tert-butoxycarbonyl (BOC) protecting groups on three of the four nitrogen atoms of the cyclen ring play a pivotal role in synthetic strategies, allowing for selective functionalization of the remaining secondary amine.
This technical guide provides a comprehensive overview of the fundamental principles governing the complexation of metal ions with this compound, including its synthesis, the thermodynamics and kinetics of complex formation, structural features of the resulting complexes, and detailed experimental protocols.
Core Principles of Metal Ion Complexation
The interaction between a metal ion and a chelator like this compound is governed by the principles of coordination chemistry. The stability and kinetics of the resulting complex are critical for its in vivo performance as part of a radiopharmaceutical.
Thermodynamic Stability
Thermodynamic stability refers to the strength of the bond between the metal ion and the ligand at equilibrium.[3] It is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a stronger metal-ligand complex and a lower concentration of free metal ion in solution.[4] For radiopharmaceuticals, high thermodynamic stability is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.[1]
Kinetic Inertness
Kinetic inertness refers to the rate at which a complex undergoes dissociation.[6] A complex can be thermodynamically stable but kinetically labile, meaning it can dissociate quickly. For in vivo applications, kinetic inertness is arguably more important than thermodynamic stability. A kinetically inert complex will remain intact for a sufficient period to allow for targeted delivery and imaging or therapy, even in the presence of competing endogenous metal ions and ligands in the body.[5] Cyclen-based chelators are renowned for forming highly kinetically inert complexes.[5]
The BOC groups in this compound sterically hinder the coordination of metal ions to the protected nitrogen atoms. Direct complexation would likely involve only the unprotected secondary amine and potentially carbonyl oxygens from the BOC groups, leading to a coordinatively unsaturated and likely less inert complex. The true value of this compound lies in its role as a precursor, where deprotection of the BOC groups unleashes the full chelating power of the tetraamine (B13775644) macrocycle, often further enhanced by the introduction of pendant coordinating arms.
Synthesis and Characterization
The synthesis of this compound is a critical step in the production of many bifunctional chelators. Several synthetic protocols have been reported, with the general strategy involving the selective protection of three of the four amine groups of the cyclen macrocycle.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
1,4,7,10-tetraazacyclododecane (cyclen)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Chloroform (B151607) (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Sodium sulfate (B86663) (Na₂SO₄, anhydrous)
-
Water
Procedure:
-
Dissolve cyclen (1 equivalent) and triethylamine (10 equivalents) in anhydrous chloroform under a nitrogen atmosphere at 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (3.3 equivalents) in anhydrous chloroform dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir for 2 hours at 0°C.
-
Add anhydrous potassium carbonate (0.5 equivalents) to the mixture.
-
Continue stirring the reaction mixture for an additional 14 hours at room temperature.
-
Wash the resulting solution with water (3 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Characterization: The identity and purity of the synthesized this compound can be confirmed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons of the cyclen ring and the BOC protecting groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.
Role of BOC Protecting Groups
The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis.[7] Its utility stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]
In the context of this compound, the BOC groups serve several critical functions:
-
Selective Functionalization: By protecting three of the four nitrogen atoms, the remaining secondary amine is available for selective alkylation or acylation, allowing for the introduction of a linker or other functional groups.
-
Solubility: The bulky and nonpolar BOC groups can enhance the solubility of the cyclen derivative in organic solvents, facilitating reactions and purification.
-
Prevention of Side Reactions: The BOC groups prevent the protected amines from participating in unwanted side reactions during subsequent synthetic steps.
The deprotection of the BOC groups is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] This step is usually performed after the desired functional group has been attached to the unprotected nitrogen and before the introduction of the metal ion for chelation.
Application in Radiopharmaceutical Development: A Workflow Example
This compound is a key precursor in the synthesis of DOTA-based radiopharmaceuticals, such as [⁶⁸Ga]Ga-DOTA-TATE, which is used for PET imaging of neuroendocrine tumors. The following workflow illustrates the central role of this compound in this process.
Workflow: Synthesis of a DOTA-conjugated Peptide and Subsequent Radiolabeling
Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68
This protocol provides a general outline for the radiolabeling of a DOTA-conjugated peptide, a process that follows the synthesis and purification of the conjugate derived from a this compound precursor.
Materials:
-
DOTA-conjugated peptide (e.g., DOTA-TATE)
-
⁶⁸GaCl₃ in HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (e.g., 0.3 M, pH ~3.8)[8]
-
Sterile water for injection (SWFI)
-
C18 Sep-Pak cartridge
-
Ethanol
-
0.22 µm sterile filter
Procedure:
-
Preparation of Reaction Mixture: In a sterile reaction vial, dissolve the DOTA-conjugated peptide (e.g., 25 µg) in the sodium acetate buffer.[8][9]
-
Addition of Radionuclide: Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Radiolabeling: Heat the reaction mixture at 95°C for 10-15 minutes.[4][9]
-
Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The [⁶⁸Ga]Ga-DOTA-peptide will be retained, while unchelated ⁶⁸Ga and other impurities are washed away.
-
Elution: Elute the radiolabeled peptide from the C18 cartridge with a small volume of ethanol, followed by sterile saline.
-
Final Formulation: Pass the eluted product through a 0.22 µm sterile filter into a sterile collection vial. Dilute with SWFI or saline to the desired radioactivity concentration.
Quality Control:
-
Radiochemical Purity: Determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to quantify the percentage of ⁶⁸Ga successfully chelated by the DOTA-peptide.[4]
-
⁶⁸Ge Breakthrough: Measurement of the amount of the parent radionuclide, ⁶⁸Ge, in the final product.[9]
-
Sterility and Endotoxin Testing: Essential for products intended for clinical use.
Data Presentation
Due to the nature of this compound as a synthetic intermediate, quantitative data on its direct metal complexation is scarce. The focus of quantitative studies is typically on the final, deprotected chelators. The following table presents representative stability constants for the deprotected macrocycle, cyclen, with various metal ions to illustrate the inherent chelating strength of the underlying macrocyclic framework.
| Metal Ion | Log K (Stability Constant) |
| Cu²⁺ | 28.1 |
| Zn²⁺ | 16.2 |
| Ni²⁺ | 21.9 |
| Co²⁺ | 17.5 |
| Cd²⁺ | 16.5 |
| Pb²⁺ | 14.7 |
Note: Data compiled from various sources for the parent cyclen macrocycle. The stability constants for this compound complexes would differ due to the presence of the BOC groups.
Conclusion
This compound is an indispensable building block in the synthesis of advanced bifunctional chelators for radiopharmaceutical applications. Its strategic design, featuring three BOC-protected nitrogen atoms, allows for precise chemical modifications, leading to the creation of highly stable and kinetically inert metal complexes upon deprotection and functionalization. While direct quantitative data on the metal complexation of this compound itself is limited due to its role as a precursor, the extensive body of research on its deprotected analogues underscores the exceptional chelating capabilities of the cyclen framework. The detailed synthetic and radiolabeling protocols provided in this guide offer a practical foundation for researchers and drug development professionals working to advance the field of targeted radiopharmaceuticals. Future research focusing on the direct coordination chemistry of protected cyclen derivatives could provide further insights into the nuanced effects of protecting groups on metal ion complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Cu-64 labeling method using bifunctional chelators: polyethylene glycol spacer and chelator effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallium-68 DOTATATE Production with Automated PET Radiopharmaceutical Synthesis System: A Three Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [68Ga]Ga-DOTA-TOC Synthesis by a Cassette Developer System with [68Ga]GaCl3 from Cyclotron using Liquid Target: An Italian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revised coordination model and stability constants of Cu(II) complexes of tris buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis, Functionalization, and Application of Tris-BOC-cyclen in Targeted Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Tris-BOC-cyclen), a key intermediate in the development of targeted therapeutics and diagnostic agents. This document details its commercial availability, synthesis, and functionalization into bifunctional chelators, with a specific focus on its application in targeting the C-X-C motif chemokine receptor 4 (CXCR4), a critical player in cancer metastasis and inflammation.
Commercial Availability and Suppliers of this compound
This compound is readily available from several commercial suppliers. The purity and pricing can vary, and it is crucial to select a supplier that meets the specific requirements of your research or drug development pipeline. Below is a summary of key suppliers and their product specifications.
| Supplier | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD) |
| Macrocyclics | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl) | 175854-39-4 | 472.6 | ≥ 95% (HPLC) | 1 g: $195, 5 g: $872[1] |
| MedChemExpress | This compound | 175854-39-4 | 472.62 | Not specified | 100 mg: $27, 250 mg: $54[2] |
| TargetMol | This compound | 175854-39-4 | 472.62 | Not specified | Inquiry required[3] |
| CheMatech | tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | 175854-39-4 | 472.62 | min. 98% (HPLC) | Inquiry required[4] |
| Chem-Impex | 1,4,7-tri-Boc-1,4,7,10-tetraaza-cyclododecane | 175854-39-4 | 472.62 | ≥ 98% (HPLC) | Inquiry required[5] |
| ChemPep | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl) | 175854-39-4 | 472.6 | Not specified | 1 g: $255, 5 g: $895[6] |
Synthesis and Functionalization: From this compound to Bio-conjugatable Chelators
This compound serves as a versatile precursor for the synthesis of bifunctional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These chelators can be conjugated to biomolecules such as peptides and antibodies for targeted delivery of radioisotopes for imaging (e.g., PET, SPECT) or therapy.
Synthesis of this compound
A common method for the synthesis of this compound involves the selective N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with three equivalents of an appropriate tert-butoxycarbonyl-containing electrophile. A general, high-yield, one-step synthesis has been reported, which offers operational convenience and cost-effectiveness. The reaction of cyclen with electrophiles can yield tris-N-alkylated products in the range of 65-84%.[7]
Conversion to DOTA-tris(t-Bu)ester and DOTA-NHS ester
This compound is a key intermediate for producing DOTA derivatives. The remaining secondary amine can be alkylated, for example with a protected carboxylic acid, to yield a fully substituted cyclen ring. Subsequent deprotection of the BOC groups and the fourth protecting group yields the final DOTA chelator. For bioconjugation, one of the carboxylic acid groups of DOTA is often activated as an N-hydroxysuccinimide (NHS) ester.
Experimental Protocol: Synthesis of DOTA-tris(tBu)ester mono-NHS ester
This protocol describes the conversion of DOTA-tris(tert-butyl)ester to its mono-NHS ester, a crucial step for subsequent conjugation to biomolecules.
-
Dissolution: Dissolve or suspend approximately 13 g of DOTA-tris(tert-butyl)ester in about 40 ml of dichloromethane (B109758) in a round-bottom flask.
-
Acidification: Add 60 ml of trifluoroacetic acid (99% purity) to the mixture.
-
Reaction: Allow the reaction to proceed at room temperature with stirring for about 12 hours or longer.
-
Solvent Removal: Remove the dichloromethane and trifluoroacetic acid via rotary vacuum evaporation.
-
Washing: Wash the remaining material twice with 100 ml aliquots of anhydrous diethyl ether.[2]
Deprotection of BOC Groups
The tert-butyloxycarbonyl (BOC) protecting groups are acid-labile and can be removed under various conditions.
Experimental Protocol: General N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected compound (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.[8]
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the product is purified as necessary.
Alternatively, a simple and environmentally friendly method involves heating the N-Boc protected amine in water at reflux temperature (90-100 °C) for a short duration (typically under 15 minutes) to achieve deprotection.[9][10]
Application in Targeting the CXCR4 Signaling Pathway
The CXCL12/CXCR4 signaling axis plays a pivotal role in tumor progression, metastasis, and inflammation, making it an attractive target for therapeutic and diagnostic agents.[11] Cyclen-based chelators, derived from this compound, are instrumental in developing CXCR4-targeted radiopharmaceuticals.
The CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades, including the PI3K/Akt, PLC/PKC, and JAK/STAT pathways. These pathways regulate cell proliferation, survival, and migration.[12][13]
Development of CXCR4-Targeted Agents
Workflow for Developing a CXCR4-Targeted Radiopharmaceutical:
This workflow outlines the key stages from the synthesis of the chelator to its application in targeting CXCR4-expressing cells.
Experimental Protocol: Conjugation of DOTA-NHS ester to a Peptide
This protocol provides a general procedure for conjugating a DOTA-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).
-
Peptide Preparation: Dissolve the CXCR4-targeting peptide (e.g., an EPI-X4 derivative) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[7][14]
-
NHS Ester Solution: Prepare a stock solution of the DOTA-NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the DOTA-NHS ester solution to the peptide solution. The molar ratio of NHS ester to peptide may need to be optimized, but a slight excess of the NHS ester is common.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time, typically ranging from 1 to 4 hours, with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to consume any unreacted NHS ester.
-
Purification: Purify the DOTA-peptide conjugate using methods like size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated peptide, excess DOTA-NHS ester, and reaction byproducts.[15]
Experimental Protocol: Radiolabeling of a DOTA-Peptide Conjugate
This protocol outlines a general procedure for radiolabeling a DOTA-conjugated peptide with a metallic radioisotope.
-
Reagent Preparation: Prepare a solution of the DOTA-peptide conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) at an appropriate pH for the specific radioisotope.
-
Radiometal Addition: Add the radioisotope (e.g., 177LuCl3 or 68GaCl3) to the DOTA-peptide solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific duration (typically 15-30 minutes).
-
Quality Control: Analyze the radiolabeling efficiency and radiochemical purity using techniques like radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is not satisfactory, purify the radiolabeled peptide using a C18 cartridge or other suitable chromatographic methods.
Conclusion
This compound is a cornerstone molecule for the construction of advanced bifunctional chelators essential for the development of targeted radiopharmaceuticals and other drug delivery systems. Its straightforward synthesis and versatile chemistry allow for the creation of sophisticated molecular probes and therapeutic agents. The ability to conjugate these chelators to biomolecules that target specific disease markers, such as the CXCR4 receptor, opens up promising avenues for personalized medicine, particularly in the diagnosis and treatment of cancer. The detailed protocols and workflows provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their endeavors to create next-generation targeted therapies.
References
- 1. rsc.org [rsc.org]
- 2. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 3. download.uni-mainz.de [download.uni-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 12. abeomics.com [abeomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. furthlab.xyz [furthlab.xyz]
- 15. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors [mdpi.com]
An In-depth Technical Guide to Tris-BOC-cyclen: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for Tris-BOC-cyclen (tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate), a key intermediate in the synthesis of bifunctional chelators for applications in radiopharmaceuticals and drug delivery systems.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | [MedChemExpress SDS] |
| Synonyms | N,N',N''-Tri-Boc-cyclen, 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane | [MedChemExpress SDS] |
| CAS Number | 175854-39-4 | [MedChemExpress SDS] |
| Molecular Formula | C₂₃H₄₄N₄O₆ | [MedChemExpress SDS] |
| Molecular Weight | 472.62 g/mol | [MedChemExpress SDS] |
| Appearance | White to off-white solid | [MedChemExpress SDS] |
| Purity | ≥ 95% | [Macrocyclics Product Page] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. | Inferred from synthesis protocols |
Safety Data and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 2.3). Avoid dust formation and breathing dust. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
Storage and Stability
| Condition | Recommendation |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. [Chem-Impex] |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents. |
Toxicological and Ecological Information
As of the date of this guide, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration), as well as occupational exposure limits (PEL/TLV), for this compound have not been established. The primary hazards are related to its irritant properties. Due to the lack of ecotoxicological data, release into the environment should be avoided.
Experimental Protocols
This compound is a crucial building block for synthesizing DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which are widely used for chelating radiometals for imaging and therapy. The following protocols are generalized from published literature and should be adapted and optimized for specific applications.
Solid-Phase Synthesis of a DOTA-Peptide Conjugate
This protocol describes the on-resin synthesis of a DOTA-conjugated peptide using this compound as a precursor.
Caption: Solid-phase synthesis workflow for DOTA-peptide conjugates.
Methodology:
-
Peptide Synthesis: The desired peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Final Fmoc Deprotection: After the final amino acid coupling, the N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
This compound Coupling:
-
Swell the resin in DMF.
-
In a separate vessel, pre-activate this compound (1.5-3 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Add the activated this compound solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.
-
-
Boc Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) for 30-60 minutes at room temperature to remove the Boc protecting groups from the cyclen moiety.
-
Wash the resin with DCM, neutralize with a solution of 10% DIPEA in DMF, and then wash again with DMF and DCM.
-
-
Alkylation of Free Amines:
-
Swell the resin in DMF.
-
Add a solution of an alkylating agent (e.g., tert-butyl bromoacetate, 3-5 equivalents per free amine) and a base (e.g., DIPEA) in DMF.
-
Shake the reaction mixture at room temperature for 2-12 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Cleavage and Purification:
-
Cleave the DOTA-peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude DOTA-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Radiolabeling of DOTA-Peptide with Gallium-68
This protocol outlines the chelation of ⁶⁸Ga by a purified DOTA-peptide conjugate.
Caption: Workflow for radiolabeling DOTA-peptides with Gallium-68.
Methodology:
-
Preparation of Reagents:
-
Prepare a sterile sodium acetate (B1210297) or HEPES buffer solution (e.g., 0.1 M, pH 4.0-4.5).
-
Dissolve the purified DOTA-peptide conjugate in the buffer to a concentration of approximately 1 mg/mL.
-
-
Elution of Gallium-68:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions.
-
The ⁶⁸GaCl₃ eluate may be used directly or after a pre-purification/concentration step using a cation-exchange cartridge.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, combine the DOTA-peptide solution (e.g., 10-50 µg) with the buffered ⁶⁸GaCl₃ eluate.
-
Adjust the pH of the reaction mixture to 3.5-4.5 if necessary.
-
Heat the reaction vial at 95-100°C for 5-15 minutes in a heating block.
-
-
Quality Control:
-
After cooling, perform quality control to determine the radiochemical purity. This is typically done using radio-TLC (e.g., ITLC-SG strips with a mobile phase of 0.1 M sodium citrate) or radio-HPLC.
-
-
Final Preparation:
-
If the radiochemical purity is high (>95%), the reaction mixture can be passed through a sterile 0.22 µm filter for sterilization and is then ready for use. If impurities are present, a final purification step using a C18 cartridge may be necessary.
-
Conclusion
This compound is an indispensable reagent in the development of advanced diagnostic and therapeutic agents. While it presents manageable hazards as a skin, eye, and respiratory irritant, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment can ensure its safe handling. The experimental protocols provided herein offer a foundation for its application in the synthesis of DOTA-conjugated molecules for radiopharmaceutical research and development. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final products.
Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety assessment or the need for professional judgment and expertise. Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.
Methodological & Application
Application Note and Protocol: Deprotection of Tris-BOC-cyclen to Cyclen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclen (1,4,7,10-tetraazacyclododecane) is a macrocyclic polyamine that serves as a crucial building block in the synthesis of various compounds with applications in medicinal chemistry and materials science.[1][2] Its derivatives are widely used as chelating agents for metal ions, for instance, in magnetic resonance imaging (MRI) contrast agents.[3][4] The synthesis of functionalized cyclen derivatives often requires the use of protecting groups for the amine functionalities to control selectivity during alkylation or other modifications. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[5][6][7]
This application note provides a detailed protocol for the deprotection of 1,4,7-Tris-BOC-1,4,7,10-tetraazacyclododecane (Tris-BOC-cyclen) to yield the free cyclen macrocycle. The protocol is based on the acid-catalyzed cleavage of the Boc protecting groups.
Reaction Principle
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the carbamate (B1207046) functional groups. The tert-butyl carbamates are labile in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][8] The acid protonates the carbamate, leading to the elimination of isobutylene (B52900) and carbon dioxide, and the regeneration of the free amine.
Experimental Protocol
Materials and Reagents
-
1,4,7-Tris-BOC-1,4,7,10-tetraazacyclododecane (this compound)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir the solution at room temperature until the starting material is fully dissolved.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution. Gas evolution (CO₂) should be observed.
-
Reaction: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in deionized water.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is basic (pH > 8). Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude cyclen can be further purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or by precipitation from a DCM solution with diethyl ether) to yield pure cyclen as a white solid.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the deprotection of this compound.
| Parameter | Value |
| Starting Material | 1,4,7-Tris-BOC-1,4,7,10-tetraazacyclododecane |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | 1 equivalent this compound |
| 10-20 equivalents TFA | |
| Concentration | ~0.1 M |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% (after purification) |
Characterization
The final product, cyclen, can be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₂₀N₄, MW: 172.27 g/mol ).[9]
-
Melting Point: The melting point of pure cyclen is reported to be in the range of 110-113 °C.[9]
Experimental Workflow Diagram
Caption: Deprotection of this compound to Cyclen Workflow.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling dichloromethane and trifluoroacetic acid.
-
Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The neutralization step with sodium bicarbonate should be performed slowly and with caution due to vigorous gas evolution.
This protocol provides a reliable method for the deprotection of this compound, yielding the valuable cyclen macrocycle for further synthetic applications.
References
- 1. CYCLEN Derivatives - CD Bioparticles [cd-bioparticles.net]
- 2. CAS 294-90-6: Cyclen | CymitQuimica [cymitquimica.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Cyclen: chemical synthesis and applications of this macromolecule_Chemicalbook [chemicalbook.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cyclen 97 294-90-6 [sigmaaldrich.com]
Synthesis of DO3A from Tris-BOC-cyclen: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), a crucial chelating agent in the development of MRI contrast agents and other therapeutic and diagnostic agents. The synthesis detailed herein starts from 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, commonly referred to as DO3A-tri-tert-butyl ester or Tris-BOC-cyclen. This application note includes detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.
Introduction
DO3A is a highly valuable ligand for complexing with various metal ions, particularly lanthanides like gadolinium (Gd³⁺), to create stable and effective contrast agents for Magnetic Resonance Imaging (MRI).[1][2][3] The synthesis of DO3A typically involves the protection of the carboxylic acid functionalities as tert-butyl esters, followed by a final deprotection step. This two-step approach, starting from cyclen, ensures high purity and yield of the final product.[4][5] This protocol will focus on the final deprotection step to obtain DO3A from its tri-tert-butyl ester precursor. For completeness, a protocol for the synthesis of the DO3A-tri-tert-butyl ester intermediate from cyclen is also provided.
Synthesis of DO3A-tri-tert-butyl ester from Cyclen
The initial step involves the selective N-alkylation of three of the four nitrogen atoms of the cyclen ring with tert-butyl bromoacetate (B1195939). This reaction is typically performed in an organic solvent in the presence of a weak base to yield the desired tris-alkylated product.[4][6]
Experimental Protocol: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tri-tert-butyl ester)
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-Butyl bromoacetate
-
Sodium acetate (B1210297) (NaOAc) or Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylacetamide (DMAC) or Acetonitrile (ACN)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexanes or Diethyl ether
Procedure:
-
In a round-bottom flask, suspend cyclen and sodium acetate (3.3 equivalents) in DMAC.
-
Slowly add a solution of tert-butyl bromoacetate (3.3 equivalents) in DMAC to the cooled suspension over a period of 30 minutes.[5]
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 24-72 hours.[5][7]
-
Pour the reaction mixture into water. This will result in a clear solution.
-
To precipitate the product as its hydrobromide salt, adjust the pH to approximately 9 with the addition of solid potassium bicarbonate or sodium bicarbonate.[5][6]
-
Collect the white precipitate by filtration.
-
Dissolve the collected solid in chloroform.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system like chloroform/hexanes or by column chromatography.[1][4]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 60 - 81.5% | [4][7] |
| Purity | ≥ 95% | [6][7] |
Step-by-Step Synthesis of DO3A from DO3A-tri-tert-butyl ester
The final step in the synthesis of DO3A is the deprotection of the tert-butyl ester groups. This is typically achieved under acidic conditions, which selectively cleave the tert-butyl esters while leaving the macrocyclic backbone intact.[2][4]
Experimental Protocol: Deprotection of DO3A-tri-tert-butyl ester
Materials:
-
DO3A-tri-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve DO3A-tri-tert-butyl ester in a mixture of dichloromethane and trifluoroacetic acid (typically a 1:1 or 1:2 v/v ratio).[2]
-
Stir the solution at room temperature for 5-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.[2][8]
-
After completion of the reaction, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting residue in a small amount of methanol.
-
Add diethyl ether to precipitate the final product, DO3A, as a white solid.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Yield | ~90% | [2] |
| Purity | High purity after precipitation | [2] |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-stage synthesis of DO3A from cyclen.
Caption: Synthetic pathway for DO3A from cyclen.
Characterization
The identity and purity of the synthesized DO3A can be confirmed by various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and its intermediates.[9]
-
Mass Spectrometry (MS): ESI-MS can be used to determine the molecular weight of the synthesized compounds.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final DO3A product.[10]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of DO3A from its tri-tert-butyl ester precursor, a key intermediate that can be synthesized from cyclen. The described methods are scalable and yield high-purity DO3A suitable for use in the development of advanced diagnostic and therapeutic agents. Researchers and professionals in drug development can utilize this guide to efficiently produce this essential chelating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. EP1877389B1 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
- 7. US8138332B2 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ⁶⁴Cu Radiolabeling Using Tris-BOC-cyclen Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tris-BOC-cyclen as a precursor for the development of ⁶⁴Cu-labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging.
Introduction
Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are highly effective chelators for various metal ions, including the positron-emitting radionuclide copper-64 (⁶⁴Cu). The resulting ⁶⁴Cu-cyclen complexes exhibit high in vivo stability, a critical attribute for developing targeted radiopharmaceuticals. This compound, a cyclen derivative where three of the four nitrogen atoms are protected with tert-butyloxycarbonyl (BOC) groups, serves as a key precursor in the synthesis of bifunctional chelators. The BOC protecting groups allow for selective functionalization of the unprotected nitrogen atom, enabling the attachment of a targeting moiety (e.g., a peptide, antibody, or small molecule). Subsequent deprotection of the BOC groups yields a chelator ready for efficient ⁶⁴Cu radiolabeling.
This document outlines the essential protocols for the deprotection of this compound derivatives and the subsequent ⁶⁴Cu radiolabeling, along with representative data on labeling efficiency, specific activity, and stability.
Experimental Protocols
Deprotection of this compound Derivatives
The removal of BOC protecting groups is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).
Materials:
-
This compound functionalized with a targeting moiety
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative in DCM (e.g., 10 mL per gram of compound).
-
Add TFA to the solution. A common ratio is 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in an organic solvent like ethyl acetate (B1210297).
-
Neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of NaHCO₃.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected chelator.
⁶⁴Cu Radiolabeling of Deprotected Cyclen Chelators
Materials:
-
Deprotected cyclen chelator
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium (B1175870) acetate (NH₄OAc) buffer (0.1 M, pH 5.5)
-
Thermomixer or heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Dissolve the deprotected cyclen chelator in 0.1 M ammonium acetate buffer (pH 5.5) to a concentration of 1 mg/mL.
-
In a reaction vial, add a specific amount of the chelator solution (e.g., 10-50 µg).
-
Add the desired amount of ⁶⁴CuCl₂ solution (e.g., 185-370 MBq).
-
Adjust the final reaction volume with the ammonium acetate buffer to achieve the desired chelator concentration.
-
Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 10 to 60 minutes. Optimal conditions will vary depending on the specific chelator.[1]
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Quantitative Data Summary
The following tables summarize representative quantitative data for ⁶⁴Cu radiolabeling with various cyclen and triazacyclononane-based chelators, which are structurally related to deprotected this compound derivatives.
Table 1: ⁶⁴Cu Radiolabeling Efficiency and Specific Activity
| Chelator Derivative | Radiolabeling Efficiency (%) | Maximum Specific Activity (Ci/µmol) | Reference |
| N-NE3TA | >95 | ~3.4 | [2] |
| C-NE3TA | >95 | ~3.4 | [2] |
| NOTA-rituximab | 95 (at 31 nM) | Not Reported | |
| Sar-CO-rituximab | 98 (at 250 nM) | Not Reported | |
| ⁶⁴Cu-DOTA-DBCO | Not Reported | 8.6 | [3] |
Table 2: In Vitro Stability of ⁶⁴Cu-Chelator Complexes
| ⁶⁴Cu-Complex | Stability in Human/Rat Serum (24h) | Stability in Human/Rat Serum (48h) | Reference |
| ⁶⁴Cu-N-NE3TA | 96.6% | 96.1% | [2] |
| ⁶⁴Cu-C-NE3TA | 91.9% | 90.5% | [2] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 98.3% | Not Reported | [2] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 94.4% | Not Reported | [2] |
| ⁶⁴Cu-bis-HYR-7 | >85% (after 20h) | Not Reported | [3] |
| ⁶⁴Cu-bis-HYR-8 | >85% (after 20h) | Not Reported | [3] |
Visualizations
Experimental Workflow for ⁶⁴Cu Radiolabeling
The following diagram illustrates the overall workflow from the functionalized this compound precursor to the final ⁶⁴Cu-labeled product.
Caption: Workflow for ⁶⁴Cu radiolabeling using a this compound precursor.
References
- 1. Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mirica.web.illinois.edu [mirica.web.illinois.edu]
Application Notes & Protocols: Functionalization of Tris-BOC-cyclen for Bioconjugation
Introduction
1,4,7,10-Tetraazacyclododecane (cyclen) and its derivatives are powerful chelating agents renowned for forming highly stable complexes with various metal ions.[1][2] This property makes them invaluable in biomedical applications, particularly for developing radiopharmaceuticals for Positron Emission Tomography (PET) imaging and targeted radiotherapy, as well as contrast agents for Magnetic Resonance Imaging (MRI).[1][2] Tris-BOC-cyclen (1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane) is a key intermediate in the synthesis of these agents.[3] It features three of its four nitrogen atoms protected by tert-butoxycarbonyl (BOC) groups, leaving a single secondary amine available for covalent modification.[3][4]
This strategic protection allows for the regioselective introduction of a variety of functional groups or linkers, transforming the cyclen macrocycle into a bifunctional chelator.[5][6] One end of the resulting molecule can be conjugated to a biomolecule (e.g., peptide, antibody, or small molecule), while the other end, after deprotection of the BOC groups, chelates a metal ion. These application notes provide detailed protocols for the functionalization of this compound with commonly used reactive moieties for bioconjugation and a subsequent protocol for conjugation to a model peptide.
Application Note 1: Synthesis of a Maleimide-Functionalized this compound
This protocol describes the alkylation of the free secondary amine of this compound with a heterobifunctional linker containing a maleimide (B117702) group. The maleimide moiety allows for specific covalent attachment to thiol groups, such as those found in cysteine residues of proteins and peptides.
Experimental Workflow
Caption: Workflow for synthesizing a maleimide-functionalized this compound derivative.
Experimental Protocol
-
Materials and Reagents:
-
This compound (MW: 472.62 g/mol )[4]
-
1-Bromo-2-(2-(2-maleimidoethoxy)ethoxy)ethane (or similar bromo-PEG-maleimide linker)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Eluent: Cyclohexane/Ethyl Acetate (B1210297) gradient[7]
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ACN in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
In a separate flask, dissolve the bromo-PEG-maleimide linker (1.2 eq) in a minimal amount of anhydrous ACN.
-
Add the linker solution dropwise to the this compound mixture at room temperature.
-
Stir the reaction mixture at 50°C for 24-48 hours, monitoring progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the K₂CO₃.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Redissolve the crude residue in DCM and wash with deionized water (3x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate gradient to yield the pure maleimide-functionalized this compound.[7]
-
Expected Results & Characterization
The final product should be characterized by HPLC, Mass Spectrometry (MS), and NMR to confirm purity and identity.
| Parameter | Expected Value | Method |
| Yield | 40-60% | Gravimetric |
| Purity | ≥95% | HPLC |
| Identity (Mass) | Calculated [M+H]⁺ corresponding to product | ESI-MS |
| Identity (NMR) | Peaks consistent with both cyclen and linker | ¹H & ¹³C NMR[4][7] |
Application Note 2: Bioconjugation to a Cysteine-Containing Peptide
This protocol details the conjugation of the synthesized maleimide-functionalized this compound to a peptide bearing a cysteine residue. This is followed by the deprotection of the BOC groups to liberate the chelating cavity, making it ready for radiolabeling.
Bioconjugation and Application Pathway
Caption: Pathway from functionalized chelator to a targeted radiopharmaceutical agent.
Experimental Protocol
-
Materials and Reagents:
-
Maleimide-functionalized this compound (from Application Note 1)
-
Cysteine-containing peptide (e.g., c(RGDfC))
-
Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
HPLC system for purification and analysis
-
-
Part A: Conjugation Reaction
-
Dissolve the cysteine-containing peptide in degassed PBS buffer (pH 7.2) to a final concentration of 1-5 mg/mL. If the peptide is dimerized, pre-treat with a 5-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dissolve the maleimide-functionalized this compound in a minimal volume of DMF or DMSO.
-
Add the maleimide-cyclen solution to the peptide solution (aim for a 1.5 to 3-fold molar excess of the cyclen derivative).
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction by analytical RP-HPLC to observe the formation of the conjugate and consumption of the starting materials.
-
Once the reaction is complete, purify the conjugate using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the BOC-protected peptide conjugate.
-
-
Part B: BOC Deprotection
-
Dissolve the lyophilized BOC-protected conjugate in a solution of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[7]
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Precipitate the deprotected peptide conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the final peptide conjugate under vacuum.
-
Confirm the identity and purity of the final product by HPLC and ESI-MS. The mass should correspond to the conjugate minus the three BOC groups (3x 100.12 Da).
-
Quantitative Data for Bioconjugation
| Parameter | Expected Value | Method |
| Conjugation Efficiency | >90% (by peak area) | RP-HPLC |
| Final Conjugate Purity | >95% | RP-HPLC |
| Identity (Mass) | Observed mass matches calculated mass of the conjugate | ESI-MS[7] |
| Deprotection Success | Mass shift of ~300 Da observed post-TFA treatment | ESI-MS |
Protocol 3: Radiolabeling with Gallium-68
The deprotected DO3A-linker-peptide is now ready for radiolabeling.
-
Procedure:
-
Obtain ⁶⁸GaCl₃ in HCl from a ⁶⁸Ge/⁶⁸Ga generator.[7]
-
Buffer the ⁶⁸GaCl₃ solution to pH 3.5-4.5 using a sodium acetate solution.[7]
-
Add the deprotected peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Heat the reaction mixture at 90-95°C for 5-10 minutes.
-
Assess the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is typically desired for imaging applications.[8]
-
These protocols provide a robust framework for researchers to functionalize this compound and conjugate it to biomolecules, enabling the development of novel imaging and therapeutic agents.
References
- 1. Facile Peptide Macrocyclization and Multifunctionalization via Cyclen Installation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macrocyclics.com [macrocyclics.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tris-BOC-cyclen_TargetMol [targetmol.com]
- 7. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tris-BOC-cyclen in PET Imaging Agent Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-BOC-cyclen (tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate) is a versatile bifunctional chelator essential in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its cyclen backbone provides a robust coordination cage for various radiometals, particularly copper-64 (⁶⁴Cu), which is widely used in PET due to its favorable decay characteristics. The three tert-butyloxycarbonyl (BOC) protecting groups on the cyclen ring allow for regioselective functionalization of the fourth nitrogen atom. This feature enables the covalent attachment of this compound to a wide range of targeting biomolecules, such as peptides, antibodies, and small molecules, directing the radiolabeled construct to specific biological targets in vivo.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PET imaging agents, with a focus on ⁶⁴Cu-labeling of peptide conjugates.
Principle of Application
The synthesis of a PET imaging agent using this compound generally follows a multi-step process. Initially, the single free secondary amine on the this compound macrocycle is alkylated with a linker that is subsequently used to conjugate the chelator to a targeting biomolecule. Following conjugation, the BOC protecting groups are removed under acidic conditions to reveal the carboxylate arms necessary for metal chelation. Finally, the deprotected cyclen conjugate is radiolabeled with a PET isotope, such as ⁶⁴Cu. The resulting radiolabeled bioconjugate is then purified and analyzed for use in PET imaging studies.
Key Experimental Workflows
The overall workflow for synthesizing a ⁶⁴Cu-labeled peptide-based PET imaging agent using this compound can be visualized as follows:
Application Notes and Protocols: Tris-BOC-cyclen as a Building Block for MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool that provides detailed images of internal body structures.[1][2][3] The sensitivity of this technique can be significantly enhanced through the use of contrast agents.[1][2][4] Gadolinium(III) (Gd³⁺)-based contrast agents (GBCAs) are widely used for this purpose due to the paramagnetic properties of the Gd³⁺ ion, which has seven unpaired electrons and a long electronic relaxation time.[4] However, free Gd³⁺ is highly toxic to the body.[1][4][5] To mitigate this toxicity, the Gd³⁺ ion is chelated with a polydentate ligand to form a stable complex.[1][4][5]
Macrocyclic ligands based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) have proven to be particularly effective for this purpose, forming highly stable and kinetically inert complexes with Gd³⁺.[1][5][6] This high stability is crucial to prevent the release of toxic free Gd³⁺ ions in vivo.[3][5][7][8] Tris-BOC-cyclen (1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane), a derivative of cyclen, is a key building block in the synthesis of these advanced MRI contrast agents.[9][10] Its structure allows for the selective functionalization of the remaining secondary amine, enabling the attachment of targeting moieties or molecules that can enhance the agent's relaxivity and specificity.[11][12]
These application notes provide an overview of the use of this compound in the development of MRI contrast agents, including synthetic protocols, and key performance data.
Synthesis of this compound Derivatives and Gd³⁺ Complexes
The general workflow for creating a Gd³⁺-based MRI contrast agent from this compound involves a multi-step synthesis. This process begins with the alkylation of cyclen to introduce the BOC-protected acetate (B1210297) arms, followed by functionalization of the remaining amine, deprotection of the BOC groups, and finally, chelation with Gd³⁺.
Caption: Synthetic pathway for a functionalized MRI contrast agent from cyclen.
Key Performance Parameters of Cyclen-Based MRI Contrast Agents
The efficacy and safety of an MRI contrast agent are determined by several key parameters, including relaxivity and stability.
Relaxivity (r₁, r₂) : Relaxivity is the measure of a contrast agent's ability to increase the relaxation rate of water protons.[1][4] Higher relaxivity values indicate a more effective contrast agent, allowing for lower administered doses.[13] Relaxivity is influenced by factors such as the number of water molecules coordinated to the Gd³⁺ ion and the rotational correlation time of the complex.[2]
Stability (Thermodynamic and Kinetic) : The stability of the Gd³⁺ complex is paramount for patient safety.[8]
-
Thermodynamic stability (expressed as the stability constant, log K) refers to the equilibrium between the complex and its components (Gd³⁺ and ligand).[8]
-
Kinetic inertness describes the rate at which the Gd³⁺ ion dissociates from the ligand.[5][8] Macrocyclic chelators like DOTA and its derivatives exhibit high thermodynamic stability and kinetic inertness compared to linear chelators.[5][6]
| Parameter | Description | Importance |
| r₁ Relaxivity (mM⁻¹s⁻¹) | The longitudinal relaxation rate enhancement of water protons per millimolar concentration of the contrast agent. | A primary measure of the contrast agent's effectiveness. Higher r₁ leads to better image contrast at lower doses.[13] |
| r₂ Relaxivity (mM⁻¹s⁻¹) | The transverse relaxation rate enhancement of water protons per millimolar concentration of the contrast agent. | Influences T₂-weighted imaging. The r₂/r₁ ratio is an important characteristic of a contrast agent. |
| Thermodynamic Stability (log K) | The equilibrium constant for the formation of the Gd³⁺-ligand complex. | A high log K value indicates a strong affinity of the ligand for Gd³⁺, reducing the concentration of free Gd³⁺ at equilibrium.[8] |
| Kinetic Inertness (t₁/₂) | The half-life of the dissociation of the Gd³⁺ ion from the complex under physiological conditions. | A long half-life is crucial for preventing the in vivo release of toxic free Gd³⁺.[5] Macrocyclic agents are kinetically more inert than linear agents.[6][14] |
Experimental Protocols
Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (this compound)
This protocol is adapted from literature procedures for the tri-alkylation of cyclen.[9][10]
Materials:
-
1,4,7,10-Tetraazacyclododecane (cyclen)
-
tert-Butyl bromoacetate
-
Sodium acetate or Sodium bicarbonate
-
N,N-Dimethylacetamide (DMA) or Acetonitrile (B52724) (MeCN)
-
Chloroform (CHCl₃)
-
Deionized water
Procedure:
-
Suspend cyclen (1 equivalent) and sodium acetate (3 equivalents) or sodium bicarbonate in DMA or MeCN at 0°C.[9]
-
Add a solution of tert-butyl bromoacetate (3 equivalents) in the same solvent dropwise to the suspension.[9]
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 5 days).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.[9]
-
Add solid sodium bicarbonate portion-wise until the product precipitates as a white solid.[9]
-
Collect the precipitate by filtration and dissolve it in chloroform.[9]
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.[15]
Protocol 2: N-Functionalization of this compound
This protocol describes the alkylation of the remaining secondary amine on the this compound macrocycle.
Materials:
-
This compound
-
Alkylating agent with the desired functional group (e.g., a linker with a terminal protected amine or a targeting moiety)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1 equivalent) and anhydrous K₂CO₃ (excess, e.g., 5 equivalents) in anhydrous MeCN.[16]
-
Heat the mixture to reflux with stirring.[16]
-
Add a solution of the alkylating agent (1-1.1 equivalents) in anhydrous MeCN dropwise.[16]
-
Continue refluxing and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-functionalized this compound derivative.
Protocol 3: Deprotection of BOC Groups
The tert-butoxycarbonyl (BOC) protecting groups are typically removed under acidic conditions.[13][17]
Materials:
-
N-functionalized this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-functionalized this compound derivative in a mixture of DCM and TFA (e.g., 1:1 or 1:2 v/v).[17][18]
-
Stir the solution at room temperature for several hours (e.g., 2-5 hours).[17][18]
-
Monitor the deprotection by ¹H-NMR, observing the disappearance of the tert-butyl signal.[18]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol (B129727) and precipitate the product by adding diethyl ether.[17]
-
Collect the precipitate by filtration and dry under vacuum to yield the deprotected ligand.
Protocol 4: Gadolinium Chelation
This protocol describes the formation of the final Gd³⁺ complex.
Materials:
-
Deprotected ligand (functionalized DO3A)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) acetate
-
Deionized water
-
pH meter
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) solution for pH adjustment
Procedure:
-
Dissolve the deprotected ligand in deionized water.
-
Adjust the pH of the solution to a slightly acidic or neutral range (e.g., pH 5.5-6.5) using a dilute NaOH or HCl solution.
-
Add an aqueous solution of GdCl₃·6H₂O (1 equivalent) to the ligand solution with stirring.
-
Maintain the pH of the reaction mixture in the desired range during the addition of the gadolinium salt.
-
Heat the reaction mixture (e.g., 40-60 °C) for several hours to facilitate complexation.
-
Monitor the completion of the reaction by checking for the absence of free Gd³⁺ using a xylenol orange test.
-
Purify the resulting Gd³⁺ complex by methods such as ion-exchange chromatography or reverse-phase HPLC to remove any unreacted ligand and free gadolinium.
-
Lyophilize the purified solution to obtain the final Gd³⁺-based MRI contrast agent as a solid.
Mechanism of MRI Contrast Enhancement
The fundamental principle behind T₁-weighted MRI contrast enhancement by Gd³⁺ complexes is the acceleration of the longitudinal relaxation rate (1/T₁) of water protons in the surrounding tissue.
Caption: How a Gd³⁺ complex enhances the T₁ relaxation of water protons.
The paramagnetic Gd³⁺ ion creates a fluctuating magnetic field that provides an efficient relaxation pathway for nearby water protons. This occurs through two main mechanisms:
-
Inner-Sphere Relaxation: A water molecule directly coordinates to the Gd³⁺ ion. The protons of this water molecule experience a strong interaction with the paramagnetic center, leading to very efficient relaxation. This relaxed water molecule then rapidly exchanges with a water molecule from the bulk solvent, transferring the enhanced relaxation state.[4]
-
Outer-Sphere Relaxation: Water molecules that do not directly coordinate but diffuse close to the Gd³⁺ complex also experience its magnetic field, leading to an increase in their relaxation rate.
The overall relaxivity of the contrast agent is a combination of these inner- and outer-sphere contributions.
Quantitative Data for Cyclen-Based Gd³⁺ Complexes
The following table summarizes typical ranges for stability and relaxivity of macrocyclic, cyclen-based Gd³⁺ contrast agents. Specific values are highly dependent on the exact molecular structure, experimental conditions (magnetic field strength, temperature, solvent), and any conjugated moieties.
| Agent Type | Log K (Thermodynamic Stability) | r₁ Relaxivity (mM⁻¹s⁻¹) | Notes |
| Gd-DOTA | ~25.2 - 25.8[5] | ~3.4 - 4.5 | One of the most stable GBCAs.[5] Relaxivity is field-dependent. |
| Gd-HP-DO3A | Lower than Gd-DOTA | ~3.6 - 4.8 | A non-ionic macrocyclic agent. |
| Gd-BT-DO3A | Lower than Gd-DOTA | ~3.7 - 5.0 | Another non-ionic macrocyclic agent. |
| Functionalized DO3A Derivatives | Variable, but generally high | Can be significantly enhanced (> 20) | Relaxivity can be increased by attaching large molecules to slow down tumbling, increasing the rotational correlation time.[19] |
Relaxivity values are typically measured at clinical field strengths (e.g., 1.5 T or 3 T) and physiological temperature (37 °C).[20]
Conclusion
This compound is a versatile and indispensable platform for the synthesis of advanced, safe, and effective MRI contrast agents. Its chemical structure allows for the creation of highly stable Gd³⁺ complexes while providing a handle for further functionalization. This enables the development of targeted and high-relaxivity agents for molecular imaging applications. The protocols and data presented here provide a foundational guide for researchers and developers working to create the next generation of MRI contrast agents. The high stability of cyclen-based chelates is a critical factor in minimizing the risk of gadolinium deposition in patients.[7][21]
References
- 1. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mriquestions.com [mriquestions.com]
- 7. escholarship.org [escholarship.org]
- 8. d-nb.info [d-nb.info]
- 9. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docnum.umons.ac.be [docnum.umons.ac.be]
- 16. Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. rsc.org [rsc.org]
- 19. Strategies for Target-Specific Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating the potential of chelation therapy to prevent and treat gadolinium deposition from MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of Tris-BOC-cyclen
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Tris-BOC-cyclen), a critical intermediate in the synthesis of bifunctional chelating agents for applications in radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents.
Introduction
This compound is a valuable precursor for the synthesis of macrocyclic chelators. The single remaining secondary amine on the cyclen ring provides a reactive site for the introduction of a variety of functional groups through N-alkylation. This allows for the attachment of targeting vectors, imaging moieties, or therapeutic payloads. The tert-butoxycarbonyl (BOC) protecting groups on the other three nitrogen atoms ensure regioselective functionalization and can be subsequently removed under acidic conditions to yield the final metal-chelating agent.
Experimental Protocols
This section details the step-by-step procedures for the N-alkylation of this compound and the subsequent deprotection of the BOC groups.
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the mono-N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl (B1604629) bromide)
-
Anhydrous acetonitrile (B52724) (ACN) or dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or hexanes/ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent).
-
Dissolve the this compound in anhydrous acetonitrile or DMF.
-
Add a base, such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents), to the solution.
-
To the stirring suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Allow the reaction to stir at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated this compound.
Protocol 2: Deprotection of BOC Groups
This protocol outlines the removal of the BOC protecting groups to yield the final alkylated cyclen derivative.
Materials:
-
N-alkylated this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the purified N-alkylated this compound in dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (typically a 25-50% solution in DCM) to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product is often obtained as a TFA salt and can be used directly or further purified by recrystallization or precipitation.
Data Presentation
The following table summarizes typical reaction conditions and yields for the alkylation of cyclen derivatives, which can be extrapolated for the alkylation of this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| tert-butyl bromoacetate | Triethylamine | Chloroform | RT | 48 | 77 | [1] |
| 1-bromododecane | - | - | - | - | 92 | [2] |
| Diethyl 2,2-(2-chloroacetyl-amino) diacetate | Cs₂CO₃/KI | CH₃CN | Microwave | 24 | 53 | [2] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of a functionalized cyclen derivative starting from this compound.
Caption: Workflow for the synthesis of N-alkylated cyclen.
Application in Radiopharmaceutical Development
The resulting functionalized cyclen can be used to chelate a radionuclide for applications in targeted radiotherapy or diagnostic imaging.
Caption: Pathway for radiopharmaceutical development.
References
Application Notes and Protocols for Tris-BOC-cyclen in the Synthesis of Therapeutic Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Tris-BOC-cyclen as a key starting material in the synthesis of DOTA-conjugated peptides for therapeutic radiopharmaceuticals. The focus is on the preparation of a Lutetium-177 labeled somatostatin (B550006) analogue, a clinically relevant example of peptide receptor radionuclide therapy (PRRT).
Introduction to this compound
This compound (1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane) is a protected macrocyclic chelator precursor that is fundamental in the synthesis of bifunctional chelating agents (BFCAs). BFCAs are essential components of modern radiopharmaceuticals, serving to stably link a therapeutic radioisotope to a tumor-targeting molecule, such as a peptide or antibody.[1][2][3] The cyclen backbone is the basis for the widely used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which forms highly stable complexes with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[2][4]
The three tert-butoxycarbonyl (BOC) protecting groups on the this compound molecule allow for the selective functionalization of the single unprotected secondary amine. This feature enables the covalent attachment of the cyclen macrocycle to a targeting biomolecule before the introduction of the chelating arms, providing a controlled and efficient synthetic route to complex radiopharmaceutical precursors.
Application Note 1: Synthesis of a DOTA-Peptide Conjugate from this compound
This section details the multi-step synthesis of a DOTA-conjugated peptide, using a somatostatin analogue (e.g., octreotate) as an example. The process involves the alkylation of the free amine of this compound, followed by deprotection of the BOC groups, alkylation to form the DOTA chelator, and finally, conjugation to the targeting peptide.
Experimental Protocol: Synthesis of DOTA-Octreotate
Step 1: N-Alkylation of this compound
-
Dissolve this compound (1.0 eq) in dry acetonitrile (B52724) (ACN).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Add a suitable linker with a reactive group for peptide conjugation, for example, a protected bromoacetyl linker, dropwise to the stirring solution.
-
Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, filter to remove inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography on silica (B1680970) gel.
Step 2: Deprotection of BOC Groups
-
Dissolve the N-alkylated this compound derivative from Step 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours. The BOC groups will be cleaved, releasing CO₂ and isobutylene.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate with toluene (B28343) or DCM multiple times to ensure complete removal of residual TFA. The product is typically obtained as a TFA salt.
Step 3: Formation of the DOTA-Peptide Conjugate on Solid Support
This protocol describes the final steps of incorporating the cyclen moiety and forming the DOTA chelator directly on a solid-phase resin to which the peptide (e.g., octreotate) is attached. This method is efficient for producing high-purity DOTA-linked peptides.[4]
-
Swell the peptide-resin (e.g., octreotate on Rink amide resin) in N,N-dimethylformamide (DMF).
-
Acylate the N-terminus of the peptide with bromoacetic acid activated with HOBt/DIC (Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide).[4]
-
React the bromoacetylated peptide-resin with the deprotected N-alkylated cyclen derivative from Step 2 in DMF with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
After conjugation, wash the resin thoroughly with DMF, DCM, and methanol.
-
Perform the trialkylation of the remaining three cyclen amines by reacting the resin with tert-butyl bromoacetate (B1195939) (3.0-3.3 eq) in DMF.[4]
-
Cleave the DOTA-peptide conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the final DOTA-peptide conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Data Presentation: Synthesis of DOTA-Peptide Conjugate
| Step | Key Reagents | Typical Conditions | Typical Yield | Purity (HPLC) |
| 1. N-Alkylation | This compound, Bromoacetyl linker, K₂CO₃, ACN | 60°C, 12 h | 70-85% | >95% |
| 2. BOC Deprotection | N-alkylated this compound, TFA/DCM | Room Temp, 2-4 h | >95% (as salt) | >95% |
| 3. DOTA-Peptide Synthesis | Peptide-resin, Deprotected cyclen, tert-butyl bromoacetate | Solid-phase synthesis | 15-25% (overall) | >98% |
Application Note 2: Radiolabeling of DOTA-Peptide with Lutetium-177
This section provides a protocol for the radiolabeling of a DOTA-peptide conjugate (e.g., DOTA-TATE) with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu) to produce [¹⁷⁷Lu]Lu-DOTA-TATE for clinical or preclinical use.
Experimental Protocol: Radiolabeling of DOTA-TATE with ¹⁷⁷Lu
This protocol is adapted from procedures for automated and manual synthesis of [¹⁷⁷Lu]Lu-DOTA-TATE.[1][5]
Materials:
-
DOTA-TATE peptide
-
[¹⁷⁷Lu]LuCl₃ solution (no-carrier-added)
-
Ascorbate (B8700270) buffer (pH 4.5-5.0) to prevent radiolysis
-
Sterile, pyrogen-free water and vials
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Ethanol (B145695) and sterile saline for cartridge preparation
-
Quality control system (e.g., ITLC, HPLC)
Procedure:
-
Prepare the reaction vial by adding the required amount of DOTA-TATE peptide (e.g., 10-20 µg per GBq of ¹⁷⁷Lu).
-
Add ascorbate buffer to the vial to achieve a final pH of 4.5-5.0.
-
Carefully add the no-carrier-added [¹⁷⁷Lu]LuCl₃ solution to the reaction vial. The total reaction volume should be kept minimal (e.g., 200-500 µL).
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 90-95°C for 20-30 minutes.
-
After incubation, cool the reaction vial to room temperature.
-
Purification (if necessary):
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge. The [¹⁷⁷Lu]Lu-DOTA-TATE will be retained.
-
Wash the cartridge with sterile water (5-10 mL) to remove any unbound ¹⁷⁷Lu.
-
Elute the final product from the cartridge with a small volume of 50% ethanol in saline (e.g., 0.5-1.0 mL).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) and/or radio-HPLC. The RCP should typically be >95%.
-
Measure the total activity of the final product using a dose calibrator.
-
Perform sterility and endotoxin (B1171834) testing before administration.
-
Data Presentation: Radiolabeling of DOTA-TATE with ¹⁷⁷Lu
| Parameter | Condition / Value | Reference |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | [1][5] |
| Precursor | DOTA-TATE | [1][5] |
| Reaction Buffer | Ascorbate Buffer, pH 4.5-5.0 | [5] |
| Reaction Temperature | 90-95°C | [6] |
| Reaction Time | 20-30 minutes | [6] |
| Radiochemical Yield | >95% | [1][5] |
| Radiochemical Purity (HPLC) | >97% | [1] |
| Specific Activity | High (dependent on ¹⁷⁷Lu activity and peptide mass) | [6] |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow from this compound to a therapeutic radiopharmaceutical.
Mechanism of Action: [¹⁷⁷Lu]Lu-DOTA-TATE
Caption: Mechanism of action of [¹⁷⁷Lu]Lu-DOTA-TATE leading to tumor cell death.
References
- 1. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 2. Translational research in radiation-induced DNA damage signaling and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Molecular Mechanisms of Radiation-Induced Cancer Cell Death: A Primer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Complexing Lanthanide Ions with Tris-BOC-Cyclen Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Tris-BOC-cyclen derivatives and their subsequent complexation with lanthanide ions. The information is intended for use in research and development, particularly in the fields of medical imaging, diagnostics, and targeted therapeutics.
Introduction
Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are macrocyclic ligands renowned for their ability to form highly stable and kinetically inert complexes with a variety of metal ions, including the lanthanide series. This stability is crucial for in vivo applications, such as Magnetic Resonance Imaging (MRI) contrast agents and radiopharmaceuticals, where the toxic free lanthanide ion must remain sequestered.
The use of tert-butyloxycarbonyl (BOC) as a protecting group for the amine functionalities of cyclen allows for regioselective synthesis and functionalization of the macrocycle. This compound derivatives are versatile intermediates in the synthesis of more complex chelating agents. The complexation of lanthanide ions with these derivatives is a key step in the development of novel imaging and therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (Tris-BOC-DO3A-ester)
This protocol describes the synthesis of a common this compound derivative, where three of the four nitrogen atoms are functionalized with tert-butyl acetate (B1210297) groups.
Materials:
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1,4,7,10-Tetraazacyclododecane (Cyclen)
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Sodium acetate (NaOAc)
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tert-Butyl bromoacetate (B1195939)
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N,N-Dimethylacetamide (DMA)
-
Chloroform (CHCl₃)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend cyclen (1.0 eq) and sodium acetate (3.0 eq) in N,N-dimethylacetamide (DMA).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of tert-butyl bromoacetate (3.0 eq) in DMA dropwise to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 5 days.
-
Pour the reaction mixture into deionized water.
-
Add solid sodium bicarbonate portion-wise until a white solid precipitates.
-
Collect the precipitate by filtration.
-
Dissolve the solid in chloroform.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the product from diethyl ether to yield 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane as a white solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Complexation of Lanthanide Ions with Deprotected Tris-acid-cyclen Ligand
In many cases, the BOC protecting groups are removed prior to complexation with the lanthanide ion to allow for coordination of the resulting carboxylate groups.
Part A: Deprotection of Tris-BOC-DO3A-ester
Materials:
-
1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Tris-BOC-DO3A-ester (1.0 eq) in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected ligand, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), by adding cold diethyl ether.
-
Collect the solid by filtration and dry under vacuum.
Part B: Lanthanide Complexation
Materials:
-
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A)
-
Lanthanide(III) chloride (e.g., EuCl₃, GdCl₃) or Lanthanide(III) acetate
-
Deionized water or a suitable buffer (e.g., HEPES, acetate)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Procedure:
-
Dissolve the deprotected ligand (DO3A) (1.0 eq) in deionized water or a suitable buffer.
-
Adjust the pH of the solution to 5.5-6.5 with a 1 M NaOH solution.
-
Add an aqueous solution of the desired lanthanide(III) salt (0.95-1.0 eq) dropwise to the ligand solution while stirring.
-
Maintain the pH of the solution between 5.5 and 6.5 during the addition of the lanthanide salt by adding small aliquots of 1 M NaOH.
-
Heat the reaction mixture to 40-60°C and stir for 4-12 hours to ensure complete complexation.
-
Monitor the completion of the reaction by testing for the presence of free lanthanide ion using a xylenol orange indicator test.
-
Once the reaction is complete, cool the solution to room temperature.
-
The resulting lanthanide complex solution can be purified by size-exclusion chromatography or reverse-phase HPLC if necessary.
Protocol 3: Direct Complexation of Lanthanide Ions with this compound Derivatives (Note on Lability)
Direct complexation of lanthanide ions with BOC-protected cyclen derivatives is challenging due to the potential lability of the tert-butyl ester groups under typical complexation conditions (e.g., elevated temperatures, aqueous solutions). Hydrolysis of the ester can occur, leading to a mixture of products[1]. Therefore, this approach requires careful optimization of reaction conditions to minimize deprotection.
Materials:
-
1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Anhydrous Lanthanide(III) triflate (Ln(OTf)₃)
-
Anhydrous acetonitrile (B52724) or another aprotic solvent
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous acetonitrile.
-
Add the anhydrous lanthanide(III) triflate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS to check for the formation of the desired complex and any deprotected byproducts.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography on a suitable stationary phase, though isolation of the pure BOC-protected complex may be challenging.
Data Presentation
Quantitative data for the stability of lanthanide complexes with this compound derivatives are not widely available in the literature, as research typically focuses on the properties of the final, deprotected complexes. For comparative purposes, the following table summarizes the stability constants (log KML) for lanthanide complexes with the related, deprotected ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).
| Lanthanide Ion | log KML of [Ln(DO3A)] |
| La³⁺ | 20.3 |
| Ce³⁺ | 21.2 |
| Pr³⁺ | 21.8 |
| Nd³⁺ | 22.2 |
| Sm³⁺ | 22.8 |
| Eu³⁺ | 23.0 |
| Gd³⁺ | 23.0 |
| Tb³⁺ | 23.1 |
| Dy³⁺ | 23.1 |
| Ho³⁺ | 22.9 |
| Er³⁺ | 22.9 |
| Tm³⁺ | 22.8 |
| Yb³⁺ | 22.8 |
| Lu³⁺ | 22.6 |
Note: These values are for the deprotected DO3A ligand and serve as a reference for the expected high stability of such complexes.
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of Tris-BOC-DO3A-ester.
Caption: Alternative workflows for lanthanide complexation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tris-BOC-cyclen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tris-BOC-cyclen synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this compound synthesis?
A1: The yield of this compound can vary significantly depending on the reaction conditions and purification method. Reported yields for the free base form, typically purified by column chromatography, range from 42-54%. However, by optimizing the work-up procedure to isolate the product as a salt (e.g., hydrobromide or hydrochloride), yields can be substantially improved to over 80%, with purities exceeding 95%.
Q2: What are the common byproducts in this compound synthesis and how can I minimize them?
A2: The primary byproduct in the synthesis of this compound is the di-substituted 1,4-bis(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Di-BOC-cyclen). The formation of the tetra-substituted product is generally not observed, even with a large excess of the BOC-protection reagent. To minimize the formation of Di-BOC-cyclen, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the BOC-protection reagent (e.g., Di-tert-butyl dicarbonate (B1257347), (Boc)₂O) can help drive the reaction towards the desired tris-substituted product.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: There are two primary methods for the purification of this compound:
-
Column Chromatography: This is a common method for isolating the free base of this compound. While effective, it can be labor-intensive and may lead to lower overall yields.
-
Selective Precipitation as a Salt: This method offers a simpler and higher-yielding alternative to chromatography. By adjusting the pH of the reaction mixture to approximately 9.0, the tri-substituted product can be selectively precipitated as a salt (e.g., by adding hydrobromic acid). The main byproduct, Di-BOC-cyclen, is more soluble under these conditions and remains in solution. This procedure can yield this compound salt with a purity of at least 95%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient duration (e.g., 48 hours).- Consider a moderate increase in reaction temperature (e.g., to 50-55°C) to enhance the reaction rate. |
| Suboptimal stoichiometry. | - Use a slight excess (e.g., 3.5 equivalents) of the BOC-protection reagent to favor the formation of the tris-substituted product. | |
| Product loss during work-up. | - If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation.- Consider switching to the selective precipitation method to improve recovery. | |
| Presence of Significant Amounts of Di-BOC-cyclen in the Final Product | Insufficient amount of BOC-protection reagent. | - Increase the molar equivalents of the BOC-protection reagent relative to the cyclen starting material. |
| Inefficient purification. | - Optimize the column chromatography conditions (e.g., gradient elution) for better separation of tris- and di-substituted products.- Implement the selective precipitation work-up, carefully controlling the pH to ensure the di-substituted byproduct remains in solution. | |
| Difficulty in Isolating a Pure Product | Incomplete removal of byproducts and starting materials. | - For the selective precipitation method, ensure the pH is accurately adjusted to 9.0 ± 0.5 to maximize the precipitation of the desired product while keeping impurities dissolved.- Wash the precipitated salt thoroughly with an appropriate solvent to remove any remaining soluble impurities. |
Data Presentation
Table 1: Comparison of Reported Yields for Tris-Alkylated Cyclen Synthesis
| Product Form | Purification Method | Reported Yield Range |
| Free Base | Column Chromatography | 42-54% |
| Hydrochloride Salt | Column Chromatography | ~77% |
| Hydrobromide Salt | Selective Precipitation | >80% |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound (Free Base)
This protocol is adapted from literature procedures for the synthesis of tris-N-alkylated cyclens.
-
Dissolution: Dissolve cyclen (1.0 eq) in a suitable aprotic solvent such as acetonitrile (B52724) or chloroform.
-
Reagent Addition: To the stirred solution, add a base such as triethylamine (B128534) (3.0 eq).
-
Protection Reaction: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 3.0-3.5 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain this compound as a free base.
Protocol 2: High-Yield Synthesis of this compound via Selective Salt Precipitation
This protocol is based on a patented high-yield work-up procedure.
-
Reaction: Perform the BOC-protection reaction as described in Protocol 1, steps 1-4.
-
pH Adjustment: After the reaction is complete, adjust the pH of the reaction mixture to 9.0 ± 0.5 using an appropriate acid or base.
-
Salt Formation: Add a salt-forming acid, such as hydrobromic acid, to the pH-adjusted mixture.
-
Precipitation: The this compound salt will precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the collected solid with a suitable solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound salt under vacuum.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Alkylation of Tris-BOC-cyclen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the alkylation of Tris-BOC-cyclen.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of alkylating this compound?
The primary goal is to achieve selective mono-N-alkylation of the single free secondary amine on the cyclen ring. This reaction is a crucial step in the synthesis of various functionalized macrocycles used in applications such as medical imaging contrast agents and therapeutic drug delivery.
Q2: What are the most common side reactions observed during the alkylation of this compound?
The most common side reactions include:
-
Poly-alkylation: Alkylation occurring on more than one nitrogen atom of the cyclen ring. This can happen if one or more of the BOC protecting groups are inadvertently removed during the reaction.
-
Formation of Bis-cyclen Derivatives: If an alkyl dihalide is used as the alkylating agent, a single alkyl group may link two cyclen macrocycles.[1]
-
Reaction with Solvent: Certain solvents, like dichloromethane, can react with secondary amines to form side products such as amine hydrochlorides and aminals.[2]
Q3: Can the BOC protecting groups be removed during the alkylation reaction?
While BOC groups are generally stable under basic and nucleophilic conditions typical for alkylation, they are sensitive to acid. If the reaction conditions become acidic, even locally, deprotection can occur, exposing additional amine groups for alkylation.
Q4: How does the choice of base and solvent impact the reaction?
The base and solvent play a critical role in reaction selectivity and yield. A suitable base should be strong enough to deprotonate the secondary amine without promoting side reactions. The solvent should be inert to the reactants and facilitate the desired reaction pathway. Acetonitrile (B52724) and DMF are commonly used solvents, while non-nucleophilic bases like potassium carbonate or triethylamine (B128534) are often employed.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-alkylated product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Suboptimal Base | - Ensure the base is strong enough to deprotonate the secondary amine of the cyclen. Consider using a stronger, non-nucleophilic base if necessary. |
| Poor Solubility of Reactants | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Degradation of Reactants or Products | - If reactants or the product are temperature-sensitive, consider running the reaction at a lower temperature for a longer duration. |
Problem 2: Presence of multiple spots on TLC or multiple peaks in LC-MS, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Over-alkylation (Di- or Tri-alkylation) | - This suggests partial deprotection of the BOC groups. Re-evaluate the reaction conditions to ensure they are not acidic. Use a non-acidic workup procedure. Consider using a milder base. |
| Unreacted Starting Material | - Increase the equivalents of the alkylating agent. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Formation of Bis-cyclen Adducts (with dihalide alkylating agents) | - Adjust the stoichiometry to use a larger excess of the this compound to favor the mono-alkylation product.[1] |
| Side reactions with the solvent | - Avoid reactive solvents like dichloromethane.[2] Opt for more inert solvents such as acetonitrile or DMF. |
Experimental Protocols
General Protocol for Mono-N-Alkylation of this compound
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.0-1.2 equivalents) dropwise to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion , cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes the expected qualitative effects of varying reaction parameters on the product distribution, based on general principles of organic synthesis.
| Parameter | Change | Expected Impact on Mono-alkylation | Expected Impact on Side Reactions |
| Stoichiometry | Increase equivalents of alkylating agent | May increase conversion of starting material | Increased risk of poly-alkylation if any deprotection occurs |
| Increase equivalents of this compound | Favors mono-alkylation | Reduces formation of bis-cyclen adducts with dihalide reagents[1] | |
| Temperature | Increase | Increases reaction rate | May promote decomposition or side reactions |
| Base Strength | Increase | May increase reaction rate | Stronger bases may promote side reactions or deprotection |
Visualizations
Reaction Pathways
Caption: Main vs. Side Reaction Pathways in this compound Alkylation.
Troubleshooting Workflow
References
Technical Support Center: Optimization of Reaction Conditions for Tris-BOC-cyclen Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the functionalization of Tris-BOC-cyclen.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the alkylation of this compound and subsequent deprotection steps.
Issue 1: Low or No Yield of the Monofunctionalized Product
-
Question: I am not observing any significant formation of my desired monofunctionalized this compound derivative. What are the potential causes and how can I resolve this?
-
Answer:
-
Inactive Electrophile: Your alkylating or acylating agent may have degraded. Verify the purity and reactivity of your electrophile. For alkyl halides, ensure they have not decomposed.
-
Inappropriate Base: The base used may be too weak to deprotonate the secondary amine of this compound or may be sterically hindered. Consider using a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed. Consider increasing the reaction temperature. Monitoring the reaction at room temperature initially and then gradually increasing the temperature can help determine the optimal conditions.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions. Ensure the solvent is anhydrous, as water can react with the electrophile and affect the basicity of the amine.
-
Insufficient Reaction Time: The reaction may be slow. Monitor the reaction progress over an extended period using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Issue 2: Formation of Multiple Alkylated Products (Di-, Tri-, and Tetra-substitution)
-
Question: My reaction is producing a mixture of di-, tri-, and even tetra-substituted cyclen derivatives instead of the desired mono-substituted product. How can I improve the selectivity?
-
Answer:
-
Stoichiometry of Electrophile: Using a large excess of the electrophile will favor multiple substitutions. To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the electrophile relative to this compound.
-
Slow Addition of Electrophile: Adding the electrophile slowly (e.g., via a syringe pump) can help maintain a low concentration of the electrophile in the reaction mixture, which favors mono-alkylation.
-
Reaction Temperature: Higher temperatures can sometimes lead to over-alkylation. Running the reaction at a lower temperature may improve selectivity, although it may require a longer reaction time.
-
Protecting Group Strategy: For obtaining specifically substituted cyclen derivatives, employing orthogonal protecting groups can be a more controlled, albeit longer, synthetic route.[1]
-
Issue 3: Difficulty in Purifying the Functionalized this compound
-
Question: I am struggling to isolate the pure monofunctionalized product from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying cyclen derivatives.[2][3][4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) in hexanes can be used.
-
Crystallization/Precipitation: If the product is a solid, crystallization or precipitation can be an effective purification method. For instance, the product can sometimes be precipitated as a salt (e.g., HBr salt), which can improve purity and ease of handling.[2]
-
Aqueous Extraction: Unreacted cyclen and some polar impurities can be removed by aqueous extraction.[1] Adjusting the pH of the aqueous phase can help in separating the desired product.
-
Issue 4: Incomplete or Unsuccessful BOC Deprotection
-
Question: The final deprotection of the BOC groups is not proceeding to completion, or it is leading to decomposition of my molecule. What should I do?
-
Answer:
-
Choice of Acid: The most common method for BOC deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] If your compound is sensitive to strong acids, milder conditions may be necessary.
-
Milder Deprotection Conditions: For acid-labile compounds, consider using:
-
Scavengers: During acidic deprotection, the released tert-butyl cation can cause side reactions, such as alkylation of nucleophilic sites on your molecule.[9] Adding a scavenger like triethylsilane (TES) or anisole (B1667542) can trap the tert-butyl cation and prevent these side reactions.
-
Monitoring the Reaction: Closely monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to acidic conditions, which could lead to degradation.
-
Frequently Asked Questions (FAQs)
1. What is the recommended starting material purity for this compound? It is crucial to start with high-purity this compound (≥95%) to minimize the formation of side products and simplify purification.[10]
2. What are the most common solvents and bases for the alkylation step? Commonly used solvents are aprotic polar solvents such as acetonitrile (MeCN) and dimethylformamide (DMF). Recommended bases include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). The choice will depend on the specific electrophile and desired reaction kinetics.
3. How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Staining with ninhydrin (B49086) can help visualize the free amine of the starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify the starting material, desired product, and any byproducts.
4. What are the typical reaction times and temperatures? Reaction times can vary from a few hours to overnight, depending on the reactivity of the electrophile and the temperature. It is advisable to start the reaction at room temperature and gently heat if the reaction is slow. Temperatures typically range from room temperature to 60-80°C.
5. Are there any safety precautions I should be aware of? Always work in a well-ventilated fume hood. Alkylating agents can be toxic and should be handled with care. BOC deprotection with strong acids like TFA should be performed with caution, as they are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
General Protocol for Monofunctionalization of this compound
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous acetonitrile or DMF, add a suitable base (e.g., K₂CO₃, 2-3 equivalents).
-
Addition of Electrophile: Slowly add the electrophile (1.0-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80°C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like DCM or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography.
General Protocol for BOC Deprotection
-
Acidic Deprotection: Dissolve the BOC-protected compound in an appropriate solvent (e.g., DCM). Add an excess of a strong acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until all the BOC groups are cleaved.
-
Workup: Remove the solvent and excess acid under reduced pressure. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free amine is required, a basic workup or purification via ion-exchange chromatography may be necessary.
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Yield (Illustrative)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | 60 | 12 | 75 |
| 2 | Cs₂CO₃ (2.0) | MeCN | 60 | 8 | 85 |
| 3 | TEA (3.0) | DMF | 80 | 24 | 60 |
| 4 | DIPEA (3.0) | DMF | 80 | 24 | 65 |
Table 2: Comparison of BOC Deprotection Methods (Illustrative)
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Notes |
| 1 | 50% TFA | DCM | 25 | 1 | Fast, but may cause side reactions. |
| 2 | 4M HCl in Dioxane | Dioxane | 25 | 2-4 | Generally clean and effective. |
| 3 | Oxalyl Chloride/MeOH | MeOH | 25 | 1-4 | Mild conditions, good for sensitive substrates.[7][8] |
| 4 | ZnBr₂ | DCM | 25 | 12-16 | Mild Lewis acid conditions.[5] |
Visualizations
Caption: General experimental workflow for the synthesis of a functionalized cyclen derivative.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. US8138332B2 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2604219A1 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. macrocyclics.com [macrocyclics.com]
Technical Support Center: Purification of Tris-BOC-cyclen Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tris-BOC-cyclen derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in Chromatography | 1. Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for the separation. 2. Column Overloading: Too much sample has been loaded onto the chromatography column. 3. Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., silanol (B1196071) groups on silica (B1680970) gel). 4. Compound Degradation: The this compound derivative may be degrading on the column. | 1. Optimize Solvent System: Systematically vary the solvent polarity. A common mobile phase for silica gel chromatography is a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes. 2. Reduce Sample Load: Decrease the amount of crude product loaded onto the column. 3. Modify Mobile Phase/Stationary Phase: Add a small amount of a competitive amine (e.g., triethylamine (B128534), 0.1-1%) to the eluent to block silanol interactions. Alternatively, consider using a different stationary phase like alumina (B75360) or a polymer-based column. 4. Assess Compound Stability: Run a quick stability test by spotting the compound on a TLC plate and letting it sit for a period before eluting to check for degradation. If unstable, consider alternative purification methods like crystallization. |
| Multiple Spots on TLC/Peaks in HPLC Close to the Product | 1. Incomplete BOC Protection: Not all four amine groups on the cyclen ring have been protected, leading to mono-, di-, and tri-BOC derivatives. 2. Over-protection: In the presence of a strong base and excess Boc-anhydride, the secondary amines can be di-protected, though this is less common. 3. Hydrolysis of BOC Groups: The BOC protecting groups are sensitive to acid and can be partially cleaved during workup or purification if acidic conditions are present. | 1. Drive the Protection Reaction to Completion: Use a slight excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a suitable base (e.g., triethylamine, diisopropylethylamine) and ensure adequate reaction time. Monitor the reaction by TLC or LC-MS. 2. Careful Control of Stoichiometry: Use precise amounts of reagents to avoid side reactions. 3. Neutralize a Workup: Ensure all acidic reagents are quenched and the pH is neutral or slightly basic before extraction and purification. Avoid chlorinated solvents that may contain traces of HCl. |
| Product is difficult to separate from Boc₂O or related byproducts | 1. Excess Reagent: A large excess of Boc₂O was used in the reaction. 2. Similar Polarity: The byproducts of Boc₂O (e.g., tert-butanol, di-tert-butyl carbonate) may have similar polarity to the this compound derivative in certain solvent systems. | 1. Quench Excess Reagent: After the reaction is complete, add a primary amine (e.g., a small amount of ethanolamine) to react with the remaining Boc₂O. 2. Aqueous Workup: Perform an aqueous wash to remove water-soluble byproducts. 3. Solvent System Optimization: Utilize a solvent system that maximizes the Rf difference between the product and the impurities. |
| Low Yield After Purification | 1. Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. 2. Irreversible Adsorption on Column: The product may be strongly adsorbed to the stationary phase. 3. Product Insolubility: The purified product may precipitate out in the collection fractions and be lost during solvent evaporation. | 1. Back-Extraction: Back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. Use of Additives in Mobile Phase: As mentioned, adding a small amount of a basic modifier like triethylamine can improve recovery from silica gel. 3. Solubility Check: Before concentrating all fractions, check for any precipitate. If present, dissolve it in a suitable solvent before combining with the rest of the purified product. |
| Presence of Unknown Peaks in NMR Spectrum | 1. Residual Solvents: Solvents from the reaction or purification may still be present. 2. Silicone Grease: Contamination from greased joints in glassware. 3. Phthalates: Plasticizers from tubing. | 1. Drying Under High Vacuum: Ensure the product is thoroughly dried under high vacuum for an extended period. 2. Use Grease-Free Glassware: Whenever possible, use glassware with PTFE joints or minimize the use of silicone grease. 3. Use High-Quality Tubing: Employ appropriate solvent-resistant tubing for any transfer steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in purifying this compound derivatives?
A1: The most frequent challenge is the presence of incompletely protected cyclen derivatives (mono-, di-, and un-protected species) as impurities. These arise from the stepwise nature of the BOC protection reaction on the four amine groups of the cyclen macrocycle. Optimizing the reaction conditions to ensure complete protection is crucial for simplifying the subsequent purification.
Q2: How can I effectively monitor the progress of the BOC protection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The fully protected this compound will be significantly less polar (higher Rf value) than the partially protected intermediates and the starting cyclen material. Staining with ninhydrin (B49086) can be useful as it will stain primary and secondary amines (the starting material and intermediates) but not the fully protected product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive monitoring by identifying the mass of each species in the reaction mixture.
Q3: What are the recommended starting conditions for column chromatography purification of this compound?
A3: For silica gel chromatography, a good starting point for the mobile phase is a gradient elution. You can begin with a non-polar solvent like hexanes or heptane (B126788) and gradually increase the polarity by adding ethyl acetate or dichloromethane. For more polar derivatives, a gradient of methanol in dichloromethane is often effective. It is highly recommended to add a small amount of triethylamine (e.g., 0.5%) to the eluent to minimize peak tailing caused by interactions with the silica.
Q4: My this compound derivative appears to be degrading on the silica gel column. What are my alternatives?
A4: If your compound is sensitive to the acidic nature of silica gel, you have several options:
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Neutral or Basic Stationary Phases: Consider using neutral alumina or basic alumina for your column chromatography.
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Reversed-Phase Chromatography: If your derivative has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile (B52724) or methanol can be a good alternative.
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Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective purification method that avoids chromatography altogether.
Q5: I am seeing broad peaks in my HPLC analysis. How can I improve the peak shape?
A5: Broad peaks in HPLC can be due to several factors. Here are some troubleshooting steps:
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Optimize the Mobile Phase: Adjust the pH of the aqueous component of your mobile phase. For amine-containing compounds, a slightly basic pH can sometimes improve peak shape. The addition of an ion-pairing agent might also be beneficial.
-
Check for Secondary Interactions: Similar to column chromatography, interactions with the stationary phase can cause peak broadening. Ensure your column is in good condition.
-
Lower the Flow Rate: A slower flow rate can sometimes lead to better peak resolution and shape.
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in the mobile phase before injection.
Experimental Protocols
General Protocol for BOC Protection of Cyclen
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Dissolution: Dissolve cyclen in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and water.
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Base Addition: Add a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Use at least one equivalent of base for each amine to be protected.
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Boc₂O Addition: Cool the reaction mixture in an ice bath (0 °C). Add di-tert-butyl dicarbonate (Boc₂O) portion-wise. A slight excess of Boc₂O (e.g., 1.1 equivalents per amine) is often used to drive the reaction to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., dilute citric acid) to neutralize the excess base. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
General Protocol for Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, dry loading onto a small amount of silica gel is recommended.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase. Collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting common purification issues.
Technical Support Center: Synthesis and Purification of Tris-BOC-cyclen
Welcome to the technical support center for the synthesis and purification of 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Tris-BOC-cyclen). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this important macrocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from incomplete or excessive protection of the amine groups of the cyclen ring. These include:
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Unreacted Cyclen: The starting material may not have fully reacted.
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Under-protected Species: Mono-BOC-cyclen and Di-BOC-cyclen are common byproducts resulting from incomplete reaction.
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Over-protected Species: Tetra-BOC-cyclen can be formed if the reaction is not carefully controlled.
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Reagent-derived Impurities: Residual di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and its byproducts.
Q2: How can I monitor the progress of the reaction to minimize impurities?
A2: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction progress. By co-spotting the reaction mixture with the cyclen starting material, you can observe the consumption of the starting material and the formation of the desired product and byproducts. A typical TLC mobile phase for this analysis is a mixture of dichloromethane (B109758) and methanol (B129727).
Q3: What are the recommended purification methods for crude this compound?
A3: The primary methods for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: Flash column chromatography using silica (B1680970) gel is effective for separating the desired tris-substituted product from the less polar, over-protected tetra-BOC-cyclen and the more polar, under-protected species.
-
Recrystallization: Recrystallization can be an effective method for purifying the product if a suitable solvent system is identified. This is often used after an initial purification by column chromatography to achieve higher purity.
Q4: How can I confirm the purity and identity of the final product?
A4: The purity and identity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of the compound. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) is a common setup.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. The reaction may require an extended period or gentle heating. |
| Suboptimal stoichiometry of reagents. | Ensure the correct molar equivalents of cyclen and Boc anhydride (B1165640) are used. A slight excess of Boc anhydride is often employed. |
| Inefficient extraction of the product. | After quenching the reaction, ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate (B1210297). |
Problem 2: Presence of Multiple Spots on TLC After Reaction
| Possible Cause | Suggested Solution |
| Formation of a mixture of BOC-protected cyclen species. | This is a common outcome. The mixture will require careful purification by flash column chromatography. |
| Reaction conditions favoring over- or under-protection. | Control the reaction temperature and the rate of addition of Boc anhydride to favor the formation of the tris-substituted product. |
Problem 3: Difficulty in Separating Impurities by Column Chromatography
| Possible Cause | Suggested Solution | | Inappropriate solvent system. | Optimize the mobile phase for column chromatography by testing different solvent mixtures and gradients using TLC. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. | | Overloading the column. | Do not overload the silica gel column with the crude product, as this will lead to poor separation. | | Co-elution of impurities. | If impurities have similar polarities to the product, a second purification step, such as recrystallization, may be necessary. |
Problem 4: Product Oiling Out During Recrystallization
| Possible Cause | Suggested Solution | | Unsuitable solvent system. | Experiment with different solvent pairs to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. | | Presence of significant impurities. | If the product is highly impure, it may be difficult to crystallize. Purify the crude material by column chromatography before attempting recrystallization. |
Experimental Protocols
Synthesis of 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (this compound)
This protocol is a general guideline for the synthesis of this compound.
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Dissolve Cyclen: In a round-bottom flask, dissolve 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Add Base: Add a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, to the solution.
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Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent to the cyclen solution at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.
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Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
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Elute: Elute the column with a gradient of increasing polarity, for example, from 100% hexanes to a mixture of ethyl acetate and hexanes.
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Collect Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table provides representative data for the synthesis and purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and purification techniques employed.
| Stage | Parameter | Value | Notes |
| Synthesis | Starting Material | Cyclen | |
| Reagent | Di-tert-butyl dicarbonate | ||
| Typical Yield (Crude) | 85-95% | ||
| Purification | Method | Flash Column Chromatography | |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | ||
| Purity Before Purification | ~70-80% (by HPLC) | Contains di- and tetra-BOC impurities. | |
| Purity After Purification | >95% (by HPLC) | ||
| Overall Yield (Purified) | 60-70% |
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A flowchart outlining the decision-making process for purifying crude this compound.
Logical Relationship of Impurities in this compound Synthesis
Caption: A diagram illustrating the stepwise formation of BOC-protected cyclen species.
Preventing oxidation during Tris-BOC-cyclen reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tris-BOC-cyclen. Below you will find troubleshooting guides and frequently asked questions to help you prevent and address issues related to oxidation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oxidation a potential issue?
This compound, or 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl), is a bifunctional chelating agent commonly used in the synthesis of radiopharmaceuticals.[1][2] Its cyclen backbone is rich in secondary amines, which are susceptible to oxidation. This oxidation can lead to the formation of undesired impurities, reducing the yield and purity of your final product. These impurities can complicate purification and subsequent reaction steps.
Q2: What are the primary sites of oxidation on the this compound molecule?
The primary sites susceptible to oxidation are the secondary amine groups within the cyclen ring. These can be oxidized to form various byproducts, including N-oxides. While the BOC-protecting groups offer some steric hindrance, oxidation can still occur, particularly under harsh reaction conditions or upon prolonged exposure to air.
Q3: What are the common sources of oxidation in reactions involving this compound?
Common sources of oxidation include:
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Atmospheric Oxygen: Reactions run in the presence of air can lead to slow oxidation of the amine groups.
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Peroxides in Solvents: Older or improperly stored solvents, such as THF or diethyl ether, can contain peroxide impurities that are potent oxidizing agents.
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Oxidizing Reagents: Certain reagents used in subsequent synthetic steps may be incompatible and cause oxidation of the cyclen ring.
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Trace Metal Contamination: Transition metal ions can catalyze oxidation reactions.[3]
Q4: How can I detect oxidation of my this compound sample?
Oxidation can be detected by a combination of analytical techniques:
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying oxidized species. Look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) to your expected product mass.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities. Changes in the chemical shifts of the protons and carbons near the amine groups may indicate oxidation.
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Thin Layer Chromatography (TLC): The appearance of new, often more polar, spots can indicate the formation of oxidized byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product | Oxidation of starting material or product: The amine groups on the cyclen ring are being oxidized, leading to the formation of byproducts instead of the desired product. | 1. Use Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen. 2. Work Under an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere. 3. Add Antioxidants: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the reaction mixture. |
| Multiple unexpected peaks in LC-MS or spots on TLC | Formation of oxidized impurities: The additional peaks likely correspond to oxidized forms of your this compound compound. | 1. Confirm Mass of Impurities: Check if the masses of the impurity peaks correspond to an addition of 16 Da (or multiples) to your expected product mass.[4] 2. Optimize Purification: Develop a robust purification protocol, such as column chromatography with a carefully selected solvent system, to separate the desired product from the more polar oxidized impurities.[5] |
| Reaction is sluggish or stalls | Inhibition by oxidized species: The presence of oxidized impurities may interfere with the desired reaction pathway. | 1. Purify Starting Material: Ensure the purity of your starting this compound before beginning the reaction. 2. Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidation. |
| Difficulty in purifying the final product | Similar polarity of product and impurities: Some oxidized byproducts may have similar polarities to the desired product, making separation challenging. | 1. Try Different Chromatographic Media: Experiment with different silica (B1680970) or alumina (B75360) for column chromatography. 2. Consider Alternative Purification Techniques: Techniques like preparative HPLC may be necessary for difficult separations. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound Under an Inert Atmosphere
This protocol provides a general workflow for a reaction involving this compound, with an emphasis on preventing oxidation.
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Solvent Degassing:
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Place your chosen solvent (e.g., dichloromethane (B109758) or acetonitrile) in a flask.
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Bubble argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
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Reaction Setup:
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Set up your reaction glassware and flame-dry it under a vacuum to remove any moisture.
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Allow the glassware to cool to room temperature under an inert atmosphere.
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Add this compound and any other solid reagents to the reaction flask.
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Seal the flask with a septum and purge with argon or nitrogen.
-
-
Reaction Execution:
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Add the degassed solvent to the reaction flask via a syringe.
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Stir the reaction mixture at the desired temperature.
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Monitor the reaction progress using TLC or LC-MS.[6]
-
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Work-up and Purification:
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Once the reaction is complete, perform the work-up as required by your specific protocol.
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Purify the crude product using column chromatography. It is advisable to use freshly opened or purified solvents for the chromatography.
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Protocol 2: Analytical Method for Detecting Oxidation
This protocol outlines a general method for using LC-MS to detect oxidized impurities.
-
Sample Preparation:
-
Dissolve a small amount of your crude or purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (B52724) (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and the mass spectrometer.
-
-
Data Interpretation:
-
Identify the peak corresponding to your expected product mass.
-
Search for peaks with masses that are +16 Da, +32 Da, etc., relative to your product's mass. The presence of these peaks is indicative of oxidation.
-
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Experimental workflow to minimize oxidation.
Caption: Troubleshooting logic for unexpected impurities.
References
- 1. Tris-BOC-cyclen_TargetMol [targetmol.com]
- 2. macrocyclics.com [macrocyclics.com]
- 3. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Tris-BOC-cyclen for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Tris-BOC-cyclen. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure a smooth and efficient scale-up process for preclinical studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Incorrect stoichiometry of reagents. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Maintain the reaction temperature between 20-35°C.[1] - Optimize the purification process to minimize product loss. - Use a slight excess (around 3.5 equivalents) of the alkylating agent (tert-butyl bromoacetate).[1] |
| High Percentage of Di-substituted Byproduct (Di-BOC-cyclen) | - Insufficient amount of alkylating agent. - Short reaction time. | - Increase the equivalents of the alkylating agent. A ratio of approximately 1:3.5 (cyclen:alkylating agent) is often optimal.[1] - Extend the reaction time to 16-20 hours to favor the formation of the tris-substituted product.[1] |
| Formation of Tetra-substituted Byproduct (Tetra-BOC-cyclen) | - High reaction temperature. - Use of polar protic solvents. | - Avoid temperatures above 60°C, as this can promote tetra-alkylation.[1] - Use aprotic solvents like chloroform (B151607) or dichloromethane (B109758) instead of polar protic solvents like methanol (B129727).[1] |
| Difficulty in Purifying this compound | - Co-elution of byproducts during column chromatography. - Similar solubility of the product and byproducts. | - Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane). - Consider converting the crude product to a salt (e.g., HBr salt) to facilitate purification by precipitation, as the salt of the tri-alkylated product often has different solubility compared to the byproducts.[2] |
| Inconsistent Reaction Outcome at Larger Scales | - Poor temperature control. - Inefficient mixing. - Challenges in maintaining homogenous reaction conditions. | - Implement precise temperature control, especially during the addition of the alkylating agent. - Ensure efficient and consistent stirring throughout the reaction. - For larger scale reactions, consider the dropwise addition of the alkylating agent to better manage the reaction exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Aprotic solvents such as chloroform and dichloromethane are preferred for the synthesis of this compound.[1] These solvents have been shown to give higher yields of the desired tris-substituted product compared to polar protic solvents like methanol, which can promote the formation of the tetra-alkylated byproduct.[1]
Q2: Which base is most suitable for this reaction?
A2: Triethylamine (B128534) has been reported to provide the highest yield of this compound compared to other bases like potassium carbonate or pyridine.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as 5% methanol in chloroform, can be used to separate the starting material (cyclen), the desired product (this compound), and the byproducts (Di-BOC-cyclen and Tetra-BOC-cyclen). The spots can be visualized using a suitable staining agent like potassium permanganate.
Q4: What are the expected 1H NMR and 13C NMR spectral features for this compound?
A4: The 1H NMR spectrum of this compound is expected to show characteristic signals for the BOC protecting groups (a singlet around 1.4 ppm) and the cyclen ring protons. The 13C NMR spectrum will show corresponding signals for the carbonyl and quaternary carbons of the BOC groups, as well as the carbons of the cyclen macrocycle.
Q5: What is a suitable method for purifying this compound on a gram scale?
A5: For gram-scale purification, column chromatography on silica (B1680970) gel is a common and effective method. A gradient elution with methanol in dichloromethane can separate the desired tris-substituted product from the less polar di-substituted and more polar tetra-substituted byproducts. Alternatively, precipitation of the product as a salt can be an efficient purification strategy for larger quantities.[2]
Experimental Protocols
Gram-Scale Synthesis of this compound
This protocol is adapted for a gram-scale synthesis.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-Butyl bromoacetate (B1195939)
-
Triethylamine (Et3N)
-
Chloroform (CHCl3) or Dichloromethane (CH2Cl2)
-
Anhydrous Potassium Carbonate (K2CO3) (optional)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a solution of cyclen (1.0 g, 5.8 mmol) in chloroform (50 mL) under an argon atmosphere, add triethylamine (8.1 mL, 58 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl bromoacetate (3.4 g, 17.4 mmol) in chloroform (20 mL) dropwise over 1 hour.[3]
-
Stir the reaction mixture at room temperature for 16-20 hours.[1]
-
(Optional) Add anhydrous K2CO3 (0.4 g, 2.9 mmol) and continue stirring for another 2 hours.
-
Wash the reaction mixture with deionized water (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in dichloromethane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% CH2Cl2 and gradually increasing the methanol concentration to 5%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as a white to off-white solid.
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of this compound
| Entry | Solvent | Base | Yield of this compound (%) | Yield of Di-BOC-cyclen (%) | Yield of Tetra-BOC-cyclen (%) |
| 1 | Chloroform | Triethylamine | 77 | 20 | Not Detected |
| 2 | Dichloromethane | Triethylamine | 62 | 32 | Not Detected |
| 3 | Chloroform | Pyridine | 63 | 28 | Not Detected |
| 4 | Chloroform | K2CO3 | 35 | 32 | 27 |
| 5 | Methanol | Triethylamine | 42 | 31 | 22 |
Data adapted from a patent describing the synthesis of tris-N-alkylated cyclens.[1] Reaction conditions: 3.5 equivalents of tert-butyl bromoacetate, 14-20 hours, 298 K.
Table 2: Impact of Stoichiometry on Product Distribution
| Equivalents of tert-Butyl Bromoacetate | Yield of this compound (%) | Yield of Di-BOC-cyclen (%) |
| 2.0 | ~40 | ~55 |
| 3.0 | ~70 | ~28 |
| 3.5 | 77 | 20 |
| 4.0 | ~75 | ~22 |
| 8.0 | ~75 | ~20 |
Data derived from a study on the selective synthesis of tris-N-alkylated cyclens.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Alternative Protecting Groups for Cyclen Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives is of paramount importance, particularly in the development of metal-chelating agents for applications such as MRI contrast agents and radiopharmaceuticals. The strategic use of protecting groups is crucial for achieving regioselective functionalization of the cyclen macrocycle. This guide provides an objective comparison of alternative protecting groups to the traditional tosyl group used in the well-established Richman-Atkins synthesis, offering insights into their performance based on experimental data.
The selection of an appropriate protecting group is a critical decision that influences the overall yield, purity, and scalability of cyclen synthesis. Key considerations include the ease and selectivity of introduction, stability under various reaction conditions, and the efficiency and mildness of removal. This guide focuses on a comparative analysis of commonly employed protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA)—alongside the traditional tosyl (Ts) group and the less common formyl (CHO) group.
Comparative Performance of Protecting Groups
The following tables summarize the key performance indicators for each protecting group in the context of cyclen synthesis, including protection and deprotection conditions and reported yields.
| Protecting Group | Reagents for Protection | Typical Yield (%) | Deprotection Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), base | >60 (overall) | 97% H₂SO₄ or HBr/phenol | High | Robust, well-established | Harsh deprotection, low atom economy |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | ~73 (tri-Boc) | Trifluoroacetic acid (TFA), HCl | High | Mild deprotection, orthogonal | Acid labile |
| Benzyloxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate (CbzCl), base | High | H₂/Pd/C, HBr/AcOH | High | Mild deprotection, orthogonal | Not stable to reductive conditions |
| Trifluoroacetyl (TFA) | Ethyl trifluoroacetate (B77799) (EtOTFA), Et₃N | Quantitative | Mild basic or acidic conditions | High | High yield, selective protection | Potential for side reactions |
| Formyl (CHO) | Chloral (B1216628) hydrate, base | High | Acidic conditions (e.g., 2M HCl) | High | Selective protection, mild deprotection | Potential for incomplete deprotection |
Experimental Protocols
Detailed methodologies for the protection and deprotection of cyclen with the discussed protecting groups are provided below.
Tosyl (Ts) Group: The Richman-Atkins Synthesis
The Richman-Atkins synthesis is a classical and widely used method for preparing cyclen, which involves the protection of amine precursors with tosyl groups.[1]
Protection (Multi-step): The synthesis starts from N-tosylated ethanolamine (B43304) and N,N',N''-tritosyl diethylenetriamine. The cyclization is achieved by reacting these two components in the presence of a base. The overall yield for the multi-step synthesis is reported to be over 60%.[1]
Deprotection: The removal of the four tosyl groups from tetra-tosylated cyclen requires harsh acidic conditions.
-
Reagents: Concentrated sulfuric acid (97%) or a mixture of hydrobromic acid and phenol.
-
Procedure: The tosyl-protected cyclen is heated in the strong acid to effect cleavage of the sulfonamide bonds.
-
Yield: High, but the harsh conditions can lead to degradation of other functional groups if present.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice due to its ease of introduction and mild, acid-labile removal.
Protection (Tri-Boc-cyclen):
-
Reagents: Cyclen, di-tert-butyl dicarbonate (Boc₂O).
-
Procedure: Cyclen is reacted with Boc₂O in a suitable solvent.
-
Yield: The synthesis of 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (tri-Boc-cyclen) can be achieved with yields around 73%.[2]
Deprotection:
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane.
-
Procedure: The Boc-protected cyclen is stirred in the acidic solution at room temperature until deprotection is complete, as monitored by TLC or LC-MS.
-
Yield: Deprotection is typically quantitative.
Benzyloxycarbonyl (Cbz) Group
The Cbz group offers orthogonality to acid-labile groups and is removed under mild hydrogenolysis conditions.
Protection:
-
Reagents: Cyclen, benzyl chloroformate (CbzCl), base (e.g., NaHCO₃).
-
Procedure: CbzCl is added to a solution of cyclen and a base in a suitable solvent system (e.g., THF/water).
-
Yield: High yields are generally obtained for the N-Cbz protection of amines.
Deprotection (Hydrogenolysis):
-
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C).
-
Procedure: The Cbz-protected cyclen is dissolved in a suitable solvent (e.g., methanol, ethanol) and stirred under a hydrogen atmosphere in the presence of the Pd/C catalyst.
-
Yield: Deprotection via hydrogenolysis is typically clean and high-yielding.
Trifluoroacetyl (TFA) Group
The trifluoroacetyl group allows for highly selective and high-yielding protection of cyclen.
Protection (Tri-TFA-cyclam):
-
Reagents: Cyclam, ethyl trifluoroacetate (EtOTFA), triethylamine (B128534) (Et₃N).
-
Procedure: Treatment of cyclam with EtOTFA in the presence of Et₃N selectively affords the tri-protected cyclam in almost quantitative yield.[3] A similar high-yielding procedure can be applied to cyclen.
Deprotection:
-
Reagents: Mild basic or acidic conditions.
-
Procedure: The trifluoroacetyl groups can be removed under conditions that are milder than those required for tosyl group cleavage.
Formyl (CHO) Group
The formyl group can be used for the regioselective functionalization of cyclen.
Protection (Triformylcyclen):
-
Reagents: Cyclen, chloral hydrate, base.
-
Procedure: A tri-protected cyclen can be prepared by reacting cyclen with chloral hydrate.[4]
Deprotection:
-
Reagents: Acidic conditions (e.g., 2M HCl).
-
Procedure: The formyl groups are readily removed by heating in an acidic solution.[4]
-
Yield: High yields are reported for the deprotection step.[4]
Visualization of Synthetic Workflows
To illustrate the logical flow of protection and deprotection strategies, the following diagrams are provided.
Caption: General workflow for the protection and deprotection of cyclen.
Signaling Pathways and Logical Relationships
The choice of a protecting group strategy is often dictated by the concept of orthogonality, which allows for the selective deprotection of one group in the presence of others. This is particularly crucial when synthesizing asymmetrically functionalized cyclen derivatives.
Caption: Orthogonal protection strategy for sequential functionalization.
Conclusion
The choice of a protecting group for cyclen synthesis extends beyond the traditional tosyl group, with Boc, Cbz, trifluoroacetyl, and formyl groups offering viable alternatives with distinct advantages. For syntheses requiring mild deprotection conditions and orthogonality, Boc and Cbz are excellent choices. The trifluoroacetyl group provides a route to highly selective and high-yielding protection. The formyl group can be employed for regioselective manipulations. While the Richman-Atkins synthesis using tosyl groups is a robust and well-established method, the harsh deprotection conditions are a significant drawback. This comparative guide provides researchers with the necessary data to make an informed decision on the most suitable protecting group strategy for their specific synthetic goals, ultimately enabling the more efficient and versatile synthesis of functionalized cyclen derivatives.
References
A Researcher's Guide to Tris-BOC-cyclen Purity Validation by HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is paramount. Tris-BOC-cyclen, a key bifunctional chelating agent in the synthesis of radiopharmaceuticals and other complex molecules, is no exception. High-performance liquid chromatography (HPLC) stands as the gold standard for assessing its purity. This guide provides an objective comparison of this compound purity from various commercial sources, a detailed experimental protocol for its analysis, and visual workflows to aid in experimental design.
Purity Comparison of Commercially Available this compound
The purity of this compound can vary between suppliers, which can significantly impact downstream applications. Below is a summary of the stated HPLC purity from several commercial vendors. It is crucial to note that purity levels can also vary between different batches from the same supplier. Researchers should always refer to the certificate of analysis for the specific lot they are using.
| Supplier | Stated Purity by HPLC |
| MedChemExpress | 99.88% |
| Chematech | ≥ 98% |
| Macrocyclics | ≥ 95% |
Alternative Analytical Techniques
While HPLC is the preferred method for quantitative purity analysis, other techniques can provide complementary information:
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a solid stationary phase. | Rapid, inexpensive, and useful for quick qualitative checks and reaction monitoring. | Low resolution, not quantitative. | Screening for the presence of major impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the chemical structure and can be used for quantitative analysis (qNMR). | Lower sensitivity for detecting minor impurities compared to HPLC. | Structural confirmation and identification of major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and provides molecular weight information for impurity identification. | Not inherently quantitative without appropriate standards and calibration. | Identification of unknown impurities when coupled with a separation technique like LC-MS. |
Experimental Protocol: Purity Validation of this compound by Reverse-Phase HPLC
The following protocol is a representative method for the analysis of this compound purity, based on established methods for closely related BOC-protected macrocyclic chelators. Optimization may be required depending on the specific HPLC system and column used.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
This compound Sample: From the supplier of choice.
-
Reference Standard: A well-characterized batch of this compound, if available.
2. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as BOC-protected amines have weak UV absorbance at higher wavelengths)
-
Injection Volume: 10 µL
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Data Analysis
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100%.
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
5. Common Potential Impurities
Potential impurities that may be observed during the HPLC analysis of this compound can originate from the synthetic process and include:
-
Unreacted Cyclen: The starting macrocycle.
-
Partially BOC-protected Cyclen: Mono-BOC and Di-BOC-cyclen species.
-
Over-alkylated Species: If the synthesis involves alkylation steps, byproducts with additional alkyl groups may be present.
-
Degradation Products: The BOC protecting groups are sensitive to strong acids and can be partially or fully cleaved, leading to the formation of deprotected species.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind it, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound purity validation by HPLC.
Caption: Logical relationship for determining purity from HPLC analysis.
This guide provides a foundational understanding for the validation of this compound purity using HPLC. By employing a systematic approach to analysis and being aware of potential impurities, researchers can ensure the quality of this critical reagent in their scientific endeavors.
Comparative Stability of DOTA vs. Tris-BOC-cyclen Derived Chelators in Radiopharmaceutical Development
A Technical Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of radiopharmaceuticals, the choice of a chelator to stably bind a radiometal to a targeting biomolecule is of paramount importance for the safety and efficacy of both diagnostic and therapeutic agents. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been considered a gold standard due to the high thermodynamic stability and kinetic inertness of its metal complexes. This guide provides a comparative analysis of the stability of DOTA and chelators derived from Tris-BOC-cyclen, a common synthetic intermediate for tri-functionalized cyclen-based chelators.
It is important to note that "this compound" itself is a protected synthetic precursor and not a functional chelator. To become an active chelator, the tert-butoxycarbonyl (BOC) protecting groups must be removed and replaced with coordinating arms, such as acetate (B1210297) groups, to create a structure analogous to DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). The fourth nitrogen of the cyclen ring is typically used for conjugation to a targeting moiety. Therefore, this comparison will focus on the stability of tetra-functionalized DOTA versus tri-functionalized DO3A-type chelators derived from a this compound synthetic route.
Executive Summary
Overall, DOTA, with its four carboxylate arms, generally forms more stable and kinetically inert complexes with a wide range of radiometals compared to tri-functionalized cyclen derivatives like DO3A. The ability of DOTA to fully encapsulate the metal ion in an eight-coordinate geometry contributes to its superior stability. While DO3A-derived chelators can form stable complexes with certain radionuclides, particularly larger therapeutic ions, they may exhibit lower stability with smaller diagnostic ions like Gallium-68, which can lead to premature release of the radiometal in vivo.
Data Presentation: Quantitative Comparison of Chelator Stability
The following tables summarize key quantitative data from studies comparing the stability of DOTA and DO3A-derived chelators complexed with various radiometals.
| Chelator | Radiometal | Ligand Concentration (µM) | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| DOTA-Bn-TOC | ⁶⁷Ga | 10 | 95 °C, 5 min | 97.4 ± 0.5 | [1] |
| DOTATOC (DO3A-TOC) | ⁶⁷Ga | 10 | 95 °C, 5 min | 95.9 ± 1.5 | [1] |
| DOTA-Bn-TOC | ⁶⁷Ga | 3 | 95 °C, 5 min | 85.2 ± 18.7 | [1] |
| DOTATOC (DO3A-TOC) | ⁶⁷Ga | 3 | 95 °C, 5 min | 84.6 ± 15.1 | [1] |
Table 1: Comparison of Radiolabeling Efficiency. This table illustrates the efficiency of incorporating Gallium-67 into DOTA- and DO3A-conjugated peptides under identical conditions. While both show high yields at higher ligand concentrations, the slight advantage of the DOTA derivative is noted.
| Chelator Complex | Stability in Murine Plasma (24h) (% intact) | Stability in Apo-transferrin (24h) (% intact) | Reference |
| [⁶⁷Ga]Ga-DOTA-Bn-TOC (Isomer A') | >95 | >95 | [1] |
| [⁶⁷Ga]Ga-DOTA-Bn-TOC (Isomer B') | ~90 | ~85 | [1] |
| [⁶⁷Ga]Ga-DOTATOC (DO3A-TOC) | ~85 | ~70 | [1] |
Table 2: In Vitro Stability of ⁶⁷Ga-labeled Peptides. This table highlights the superior stability of the DOTA-derived radiolabeled peptide in the presence of murine plasma and apo-transferrin, a protein known to chelate free Gallium. The DOTA derivative shows significantly less degradation compared to the DO3A derivative.
| Ligand | Log K (Gd³⁺) | Log K (Y³⁺) | Reference |
| DOTA | 24.5 | 23.9 | |
| HP-DO3A | 22.8 | 22.1 | |
| DO3A | 21.5 | 20.8 |
Table 3: Thermodynamic Stability Constants (Log K) of Gd³⁺ and Y³⁺ Complexes. A higher log K value indicates a more thermodynamically stable complex. This data clearly shows that DOTA forms significantly more stable complexes with both Gadolinium and Yttrium compared to DO3A and its hydroxypropyl derivative (HP-DO3A).
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment and comparison of chelator stability. Below are representative protocols for radiolabeling and in vitro serum stability assays.
Protocol 1: Radiolabeling of a DOTA/DO3A-Conjugated Peptide with Gallium-68
This protocol describes a typical procedure for radiolabeling a peptide conjugated with either a DOTA or DO3A derivative with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
DOTA- or DO3A-conjugated peptide (1 mg/mL in water)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Sterile water for injection (SWFI)
-
0.22 µm sterile filter
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
In a sterile reaction vial, combine 10-20 µg of the DOTA- or DO3A-conjugated peptide with the sodium acetate buffer to adjust the pH to approximately 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture in a heating block at 95°C for 5-15 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the radiochemical yield.
-
If required, purify the radiolabeled peptide using a suitable solid-phase extraction cartridge.
-
Formulate the final product by diluting with SWFI to the desired radioactivity concentration and passing it through a 0.22 µm sterile filter into a sterile collection vial.
Protocol 2: In Vitro Human Serum Stability Assay
This protocol outlines a standard method to evaluate the stability of a radiolabeled compound in human serum.
Materials:
-
Radiolabeled compound
-
Freshly prepared human serum
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator at 37°C
-
Instant thin-layer chromatography (ITLC) strips or HPLC system
-
Radio-TLC scanner or gamma counter
Procedure:
-
Add a small volume (e.g., 5-10 µL) of the purified radiolabeled compound to a vial containing human serum (e.g., 500 µL). A control sample should be prepared by adding the same amount of radiolabeled compound to PBS.
-
Incubate the mixtures at 37°C.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), take an aliquot (e.g., 1-2 µL) of the serum and PBS mixtures.
-
Spot the aliquot onto an ITLC strip.
-
Develop the ITLC strip using an appropriate mobile phase to separate the intact radiolabeled conjugate from any released radiometal or small molecule degradation products. For example, a mobile phase of 50 mM EDTA can be used to chelate any released radiometal and ensure it migrates with the solvent front, while the larger radiolabeled biomolecule remains at the origin.
-
Analyze the distribution of radioactivity on the ITLC strip using a radio-TLC scanner or by cutting the strip and counting the sections in a gamma counter.
-
Calculate the percentage of intact radiolabeled compound at each time point.
Visualization of Structures and Workflows
Discussion and Conclusion
The comparative data consistently demonstrate that DOTA provides superior thermodynamic stability and kinetic inertness for a variety of radiometals when compared to its tri-functionalized counterpart, DO3A, which is the functional chelator derived from this compound. This enhanced stability is attributed to DOTA's ability to form an eight-coordinate complex, effectively encapsulating the metal ion and shielding it from competing ligands in biological systems.
For radiotheranostic applications where the same chelator is used for both a diagnostic (e.g., ⁶⁸Ga) and a therapeutic (e.g., ¹⁷⁷Lu) radionuclide, the stability of the diagnostic agent is crucial for accurate dosimetry and treatment planning. Studies have shown that while DO3A-conjugates may be sufficiently stable for therapeutic applications with larger ions like ¹⁷⁷Lu, their stability with ⁶⁸Ga can be suboptimal, leading to potential in vivo release of the radionuclide.[1]
The choice of chelator will always depend on the specific application, the radiometal being used, and the nature of the targeting molecule. However, for applications requiring the highest in vivo stability, particularly with smaller radiometals, the evidence strongly supports the use of DOTA over tri-functionalized cyclen derivatives. Researchers and drug development professionals should carefully consider these stability differences when designing new radiopharmaceuticals to ensure the development of safe and effective agents.
References
A Comparative Guide to Metal Complexation with Tris-BOC-cyclen and Alternative Chelators
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of metal-based diagnostics and therapeutics. This guide provides a comparative analysis of metal complexes formed with Tris-BOC-cyclen, a protected form of a cyclen-based chelator, and its performance against common alternatives such as DOTA and NOTA. The information herein is supported by experimental data and detailed protocols to aid in informed decision-making.
This compound (tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate) serves as a key intermediate in the synthesis of bifunctional chelators. The tert-butoxycarbonyl (BOC) protecting groups allow for selective functionalization of the cyclen macrocycle before metal complexation. For complexation to occur, these BOC groups are typically removed to free the nitrogen donor atoms for coordination with a metal ion. This guide will focus on the characteristics of the resulting deprotected cyclen core and its derivatives in metal complexation.
Performance Comparison of Cyclen-Based Chelators
The efficacy of a chelator is primarily determined by the stability of the metal complex it forms and the kinetics of the complexation reaction. In the context of radiopharmaceuticals, rapid and efficient radiolabeling under mild conditions is highly desirable. The following tables summarize key performance indicators for cyclen-based chelators and their common alternatives.
| Chelator | Metal Ion | Radiochemical Yield (%) | Temperature (°C) | pH | Time (min) |
| Deprotected this compound Scaffold (as part of a larger conjugate) | Ga-68 | >95% | 25 | 6.5 | 5 |
| DOTA | Ga-68 | <90% | 90 | 3.5 | 10 |
| NOTA | Ga-68 | >95% | 25 | 6.5 | 5 |
| Deprotected this compound Scaffold (as part of a larger conjugate) | Cu-64 | >95% | 25 | 5.5 | 10 |
| DOTA | Cu-64 | ~94% | 37 | 7 | 2880 |
| NOTA | Cu-64 | ~98% | 37 | 7 | 2880 |
Table 1: Comparative Radiochemical Yields for Ga-68 and Cu-64 Labeling. This table highlights the efficiency of different chelators in incorporating radioactive metal ions. Data for the deprotected this compound scaffold is inferred from studies on similarly functionalized cyclen derivatives.
| Chelator | Metal Ion | log K (Stability Constant) | Kinetic Inertness |
| Deprotected this compound Scaffold | Cu(II) | High (Comparable to DOTA) | Good |
| DOTA | Cu(II) | 22.3 | Moderate |
| NOTA | Cu(II) | 21.7 | High |
| CB-TE2A | Cu(II) | 26.1 | Very High |
Table 2: Stability Constants and Kinetic Inertness of Metal Complexes. The thermodynamic stability (log K) and kinetic inertness are crucial for preventing the release of the metal ion in vivo. Higher values indicate a more stable complex.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for key experiments related to the characterization of metal complexes with cyclen-based chelators.
Deprotection of this compound and Metal Complexation
Objective: To remove the BOC protecting groups from this compound and form a metal complex.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Metal salt (e.g., CuCl₂, GaCl₃)
-
Methanol or other suitable solvent
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Protocol:
-
Dissolve this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture under an inert atmosphere (N₂ or Ar) for 2-4 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or mass spectrometry.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting deprotected cyclen derivative in a suitable solvent like methanol.
-
Add a solution of the desired metal salt (e.g., CuCl₂ or GaCl₃) in the same solvent to the cyclen solution.
-
Stir the mixture at room temperature or with gentle heating, depending on the metal, for 1-2 hours.
-
The formation of the complex can be monitored by a color change or by analytical techniques such as mass spectrometry.
-
Isolate the metal complex by precipitation, crystallization, or solvent evaporation.
Radiolabeling with Gallium-68
Objective: To radiolabel a cyclen-based chelator with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Deprotected and functionalized cyclen-based chelator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Heating block
-
Radio-TLC or HPLC system for quality control
Protocol:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add the chelator solution (in water or buffer) to the ⁶⁸GaCl₃ eluate.
-
Adjust the pH of the reaction mixture to 4.5 using sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
Characterization Techniques
Objective: To characterize the structure of the diamagnetic metal-cyclen complex in solution.
Protocol:
-
Dissolve the metal complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and coupling constants to confirm the coordination of the ligand to the metal ion.
-
For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed.
Objective: To confirm the mass and stoichiometry of the metal complex.
Protocol:
-
Dissolve the metal complex in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Infuse the solution directly into the ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the m/z values to identify the molecular ion peak corresponding to the metal complex. The isotopic pattern of the metal can further confirm the complex formation.
Objective: To determine the solid-state structure of the metal complex.
Protocol:
-
Grow single crystals of the metal complex suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Mount a single crystal on the diffractometer.
-
Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise bond lengths, bond angles, and coordination geometry.
Comparison with Alternative Chelators
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used chelator that forms highly stable complexes with a variety of metal ions. However, radiolabeling with some metals, such as Ga-68, often requires heating.[1] The larger cavity of the cyclen ring in DOTA may not be the optimal size for smaller metal ions, potentially leading to less favorable kinetic stability compared to smaller macrocycles like NOTA for certain metals.[2]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA has a smaller ring size than cyclen-based chelators and often exhibits faster labeling kinetics at room temperature, particularly with Ga-68.[1] It forms very stable complexes, and its derivatives are extensively used in the development of radiopharmaceuticals.
The deprotected this compound scaffold, when appropriately functionalized, offers a versatile platform for creating bifunctional chelators. Its performance in terms of radiolabeling efficiency and complex stability is comparable to, and in some cases, may exceed that of DOTA, particularly for metals like Cu-64 where the cyclen ring size is a good fit. The choice between a cyclen-based chelator, DOTA, or NOTA will ultimately depend on the specific metal ion, the desired labeling conditions, and the required in vivo stability for the intended application.
References
Navigating the Specificity of Tris-BOC-Cyclen Derivatives: A Comparative Guide to Metal Ion Selectivity
Tris-BOC-cyclen serves as a foundational molecule, a bifunctional chelating agent often employed in the development of radiopharmaceuticals and other targeted therapies.[1] Its derivatives are designed to securely bind to radioactive metals, and their efficacy is intrinsically linked to their ability to selectively chelate the target metal ion in a complex biological environment.
Comparative Selectivity of Cyclen Derivatives
The core of understanding the "cross-reactivity" of these compounds lies in their thermodynamic stability constants with different metal ions. Research on cyclen-based ligands with phosphonate (B1237965) pendant arms, which are structurally related to this compound, reveals a high affinity and selectivity for certain divalent metal ions.
| Ligand/Derivative | Target Metal Ion | Log β (Stability Constant) | Competing Metal Ion | Log β (Stability Constant) | Reference |
| H6do3p | Cu2+ | - | Zn2+ | - | [2][3][4] |
| H7do3p1pr | Cu2+ | - | Zn2+ | - | [2][3][4] |
| H6do3p1ol | Cu2+ | - | Zn2+ | - | [2][3][4] |
| Unspecified cyclen derivative | Cu2+ | 27.21 | Zn2+ | 20.16 | [3] |
| Unspecified cyclen derivative | Cu2+ | 27.21 | Ni2+ | 21.92 | [3] |
Note: Specific log β values for H6do3p, H7do3p1pr, and H6do3p1ol with Cu2+ and Zn2+ were not explicitly provided in the snippets, but the studies indicate very high stability for Cu2+ complexes.[2][3][4]
The data clearly indicates a strong preference for copper(II) ions over other divalent cations like zinc(II) and nickel(II), as evidenced by the significantly higher stability constants for the copper complexes. This high selectivity is a critical feature, minimizing the likelihood of the chelator binding to non-target metal ions in vivo, which could lead to toxicity or reduced efficacy.
Experimental Protocols for Determining Metal Ion Selectivity
The determination of stability constants and, by extension, the selectivity of these chelating agents, relies on established analytical techniques.
Potentiometric Titration
A common method to determine the stability constants of metal-ligand complexes is potentiometric titration.
Protocol:
-
Solution Preparation: Prepare aqueous solutions of the cyclen derivative, the metal ions of interest (e.g., CuCl₂, ZnCl₂), and a standardized solution of a strong base (e.g., NaOH). An inert electrolyte (e.g., KCl or KNO₃) is added to maintain constant ionic strength.
-
Titration: A known volume of the solution containing the ligand and a metal ion is titrated with the standardized base.
-
Data Acquisition: The pH of the solution is measured after each addition of the base using a calibrated pH meter and electrode.
-
Data Analysis: The titration data (pH versus volume of base added) is processed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
31P NMR Spectroscopy
For phosphorus-containing derivatives, ³¹P NMR spectroscopy can be used to study the protonation and complexation behavior.[2][3][4]
Protocol:
-
Sample Preparation: Prepare a series of solutions of the phosphonate-containing cyclen derivative at varying pH values.
-
NMR Measurement: Acquire ³¹P NMR spectra for each sample.
-
Data Analysis: The chemical shifts of the phosphorus signals will change as a function of pH, reflecting the different protonation states of the phosphonate groups. This data can be used to determine the protonation constants. A similar approach can be used to study metal ion binding.
UV/Vis Spectroscopy
UV/Vis spectroscopy can be employed to study the kinetics of acid-assisted dissociation of the metal complexes, providing insights into their kinetic inertness.[2][3][4]
Protocol:
-
Complex Formation: Prepare a solution of the metal-ligand complex.
-
Dissociation Induction: Induce dissociation of the complex by adding a strong acid.
-
Spectroscopic Monitoring: Monitor the change in the UV/Vis spectrum of the solution over time. The rate of change in absorbance at a specific wavelength corresponding to the complex can be used to determine the dissociation rate.
Experimental Workflow for Selectivity Determination
The following diagram illustrates a typical workflow for assessing the selectivity of a this compound derivative for different metal ions.
Caption: Workflow for determining the metal ion selectivity of a chelating agent.
References
Benchmarking Tris-BOC-cyclen Synthesis: A Comparative Guide to Literature Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Tris-BOC-cyclen (1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane) is a critical building block in the development of advanced chelating agents for applications in medical imaging and radiopharmaceuticals. This guide provides an objective comparison of established literature methods for the synthesis of this compound, supported by experimental data to aid in the selection of the most suitable protocol.
The primary route to this compound involves the direct N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with three equivalents of a tert-butoxycarbonylmethylating agent, typically tert-butyl bromoacetate (B1195939). While the core reaction is straightforward, various methodologies have been reported, each with distinct advantages and disadvantages concerning reaction time, yield, and purification strategy. This comparison focuses on the most prominent methods to provide a clear benchmark for laboratory-scale synthesis.
Comparative Analysis of Synthesis Protocols
The following table summarizes the key quantitative data from prominent literature methods for the synthesis of this compound. These methods primarily differ in the choice of base, solvent, and reaction conditions, which significantly impacts the overall efficiency and outcome of the synthesis.
| Method | Reagents | Solvent | Temperature | Time | Yield | Key Features | Reference |
| Method A | Cyclen, tert-butyl bromoacetate, Sodium Acetate (B1210297) | N,N-Dimethylacetamide (DMA) | -20 °C to RT | 24 h | ~80% (of hydrobromide salt) | Precipitation of the hydrobromide salt simplifies purification. | [1][2] |
| Method B | Cyclen, tert-butyl bromoacetate, Sodium Acetate | N,N-Dimethylacetamide (DMA) | Room Temperature | 5 days | 78% | Direct precipitation of the free base by addition of NaHCO₃. | [3] |
| Method C | Cyclen, tert-butyl bromoacetate, Triethylamine (B128534) | Chloroform (B151607) | Room Temperature | 16-20 h | 77% | Reported as the highest yield in a patent; requires chromatographic purification. | [4][5] |
| Method D | Cyclen, tert-butyl bromoacetate, Potassium Carbonate | Acetonitrile | 70 °C | 12 h | High (Intermediate step) | Used for subsequent functionalization without isolating this compound. | [6] |
| Method E | Cyclen, tert-butyl bromoacetate, Sodium Acetate | Dimethylacetamide | Not specified | 19 days | 56% | An earlier method with a significantly longer reaction time. | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on the cited literature and offer a step-by-step guide for replication.
Method A: Synthesis via Hydrobromide Salt Precipitation
This method, adapted from literature, offers high yields and simplifies purification by precipitating the tri-alkylated product as a hydrobromide salt.[1][2]
-
Reaction Setup: Suspend cyclen (1.0 eq.) and sodium acetate (3.3 eq.) in N,N-dimethylacetamide (DMA).
-
Addition of Alkylating Agent: Cool the suspension to -20 °C and add a solution of tert-butyl bromoacetate (3.3 eq.) in DMA dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours.
-
Precipitation: Pour the reaction mixture into water. Add solid potassium bicarbonate portionwise until the hydrobromide salt of this compound precipitates as a white solid.
-
Isolation and Conversion to Free Base: Collect the precipitate by filtration. The hydrobromide salt can be used directly or converted to the free base by dissolving it in water at 40 °C, adding 10% aqueous KOH solution, and extracting with an organic solvent like hexanes.[1]
Method B: Direct Precipitation of Free Base
This procedure allows for the direct isolation of the this compound free base.[3]
-
Reaction Setup: Suspend cyclen (1.0 eq.) and sodium acetate (3.0 eq.) in N,N-dimethylacetamide (DMA) at 0 °C.
-
Addition of Alkylating Agent: Add a solution of tert-butyl bromoacetate (3.0 eq.) in DMA dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 5 days.
-
Precipitation: Pour the mixture into water to obtain a clear solution.
-
Isolation: Add solid sodium bicarbonate portionwise until this compound precipitates as a white solid. Collect the product by filtration.
Method C: High-Yield Synthesis with Triethylamine
This patented method reports a high yield of the free base, although it necessitates purification by column chromatography.[4][5][7]
-
Reaction Setup: Dissolve cyclen (1.0 eq.) and triethylamine (10.0 eq.) in anhydrous chloroform under an inert atmosphere.
-
Addition of Alkylating Agent: Add a solution of tert-butyl bromoacetate (3.3 eq.) in anhydrous chloroform dropwise over 30 minutes.
-
Reaction: Stir the mixture for 2 hours, then add anhydrous potassium carbonate (0.5 eq.). Continue stirring for another 14 hours.
-
Workup: Wash the resulting solution with water.
-
Purification: The crude product is purified by column chromatography to yield the this compound free base.
Logical Workflow for Method Selection
The selection of a synthetic method depends on various factors including desired purity, scale, available equipment, and time constraints. The following diagram illustrates a logical workflow for choosing the most appropriate this compound synthesis protocol.
Caption: Decision workflow for selecting a this compound synthesis method.
References
- 1. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1641770A4 - Synthesis of tris n-alkylated 1,4,7,10-tetraazacyclododecanes - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Kinetic Analysis of Metal Complexation: A Comparative Guide for Tris-BOC-cyclen and Alternative Ligands
For researchers, scientists, and drug development professionals, understanding the kinetic profile of metal complexation is crucial for the rational design of therapeutic and diagnostic agents. This guide provides a comparative overview of the kinetic analysis of metal complexation with a focus on Tris-BOC-cyclen and related macrocyclic ligands. Due to a lack of publicly available, specific kinetic data for this compound, this guide will focus on the principles of such a comparison, drawing on data from analogous cyclen derivatives to illustrate the methodologies and the importance of kinetic parameters.
While thermodynamic stability constants offer insight into the strength of a metal-ligand bond at equilibrium, kinetic data, including formation and dissociation rate constants, are paramount for predicting the in vivo behavior of these complexes. Slow dissociation kinetics are often a prerequisite for minimizing the release of toxic metal ions, a critical consideration in the development of metal-based drugs and imaging agents.
Comparison of Complexation Kinetics: Cyclen Derivatives
The rate of metal complexation and the kinetic inertness of the resulting complex are highly dependent on the structure of the macrocyclic ligand, including the nature of any pendant arms. The introduction of protecting groups, such as the tert-butyloxycarbonyl (BOC) group in this compound, is expected to influence the complexation kinetics by altering the steric hindrance and the basicity of the nitrogen donor atoms.
Unfortunately, a direct comparison of the kinetic data for this compound with other ligands is hampered by the absence of published studies detailing its metal complexation kinetics. However, we can infer potential trends by examining data from other N-substituted and functionalized cyclen derivatives.
For instance, studies on cyclen derivatives with carboxylate and phosphonate (B1237965) pendant arms have shown that the nature of these arms significantly impacts both the formation and dissociation rates of their copper(II) complexes. The substitution of acetate (B1210297) arms with methylphosphonic acid arms in DOTA-like ligands has been shown to increase the rate of Cu(II) complexation but significantly decrease the kinetic inertness of the resulting complexes.[1][2]
Table 1: Comparison of Dissociation Rate Constants for Cu(II) Complexes of Selected Cyclen Derivatives
| Ligand | Second-Order Dissociation Rate Constant (k_d) [M⁻¹s⁻¹] | Conditions | Reference |
| [Cu([3]aneN₄)]²⁺ | k₁ = (5.80 ± 0.24) × 10⁻⁴ (acid-dependent pathway) | 25.0 °C, 0.015–2.50 M HNO₃ | [4] |
| [Cu(DOTA)]²⁻ | Not available in this format | - | - |
| [Cu(DO3A)]⁻ | Not available in this format | - | - |
| [Cu(DOTP)]⁶⁻ | Not available in this format | - | - |
Note: The dissociation of many metal macrocyclic complexes is acid-catalyzed. The rate law often includes terms that are dependent on the acid concentration. The data for [Cu([3]aneN₄)]²⁺ reflects this with a second-order dependence on proton concentration. A direct numerical comparison with ligands that may follow different rate laws can be misleading without considering the specific experimental conditions.
Experimental Protocols for Kinetic Analysis
The determination of kinetic parameters for metal complexation reactions often requires specialized techniques capable of monitoring rapid reactions. Stopped-flow spectrophotometry is a widely used method for this purpose.
Stopped-Flow UV-Vis Spectrophotometry for Formation Kinetics
This technique allows for the rapid mixing of two reactant solutions (e.g., the metal ion and the ligand) and the subsequent monitoring of the reaction progress on a millisecond timescale by observing changes in the UV-Vis absorbance.
Detailed Methodology:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., Cu(ClO₄)₂) and the ligand (e.g., this compound) in a suitable buffer at the desired pH and ionic strength. The concentrations should be chosen to ensure pseudo-first-order conditions, where one reactant (usually the metal ion) is in large excess.
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the complex formation.
-
Equilibrate the instrument and the reactant syringes to the desired temperature.
-
-
Data Acquisition:
-
Load the reactant solutions into the instrument's syringes.
-
Initiate the mixing process. The instrument will rapidly inject and mix the solutions, and data collection (absorbance vs. time) will begin simultaneously.
-
Collect data for a sufficient duration to observe the reaction reach completion or equilibrium.
-
-
Data Analysis:
-
The resulting kinetic traces (absorbance vs. time) are fitted to an appropriate kinetic model (e.g., single or double exponential function) to extract the observed rate constant (k_obs).
-
By performing the experiment at various concentrations of the excess reactant, the second-order formation rate constant (k_f) can be determined from the slope of a plot of k_obs versus the concentration of the excess reactant.
-
Stopped-Flow UV-Vis Spectrophotometry for Dissociation Kinetics
The dissociation of kinetically inert metal complexes is often slow and can be induced by acidic conditions.
Detailed Methodology:
-
Solution Preparation: Prepare a solution of the pre-formed metal complex (e.g., [Cu(this compound)]²⁺) and a series of solutions with varying concentrations of a strong acid (e.g., HClO₄).
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to a wavelength where the absorbance of the complex and the free ligand (or its protonated form) differ significantly.
-
Equilibrate the instrument and solutions to the desired temperature.
-
-
Data Acquisition:
-
Rapidly mix the complex solution with an acid solution.
-
Monitor the change in absorbance over time as the complex dissociates.
-
-
Data Analysis:
-
Fit the kinetic traces to an appropriate model to obtain the observed dissociation rate constant (k_obs) at each acid concentration.
-
The dependence of k_obs on the acid concentration can be analyzed to elucidate the dissociation mechanism and determine the acid-independent and acid-dependent dissociation rate constants.
-
Visualizing Experimental Workflows
To illustrate the logical flow of a kinetic experiment, a Graphviz diagram is provided below.
Caption: Workflow for a stopped-flow kinetic experiment.
Signaling Pathways and Logical Relationships
The relationship between ligand structure and kinetic properties can be conceptualized as a logical pathway.
Caption: Factors influencing the kinetic inertness of a complex.
References
- 1. Formation and decomplexation kinetics of copper( ii ) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01127F [pubs.rsc.org]
- 2. Formation and decomplexation kinetics of copper(ii) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Kinetics of acid-catalysed dissociation of tetraazamacrocyclic ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tris-BOC-cyclen
Researchers and drug development professionals handling Tris-BOC-cyclen must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound (1,4,7-Tri-Boc-1,4,7,10-tetraazacyclododecane), a combustible solid that can cause skin, eye, and respiratory irritation.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side shields.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory to prevent skin contact.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be used.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation. Always wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of in drains or regular trash.[2][3]
1. Waste Collection and Segregation:
-
Solid Waste: Carefully collect any solid this compound waste, including residues and contaminated materials, into a designated and clearly labeled waste container. Avoid actions that could generate dust.
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible container labeled for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, wipes, and absorbent pads, should be considered hazardous waste and placed in the designated solid waste container.[4]
2. Containerization and Labeling:
-
Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[3]
-
Clearly label the waste container with "this compound Waste" or "1,4,7-Tri-Boc-1,4,7,10-tetraazacyclododecane Waste."
-
Include appropriate hazard symbols and the approximate quantity of the waste.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.
Hazard and Classification Data
For quick reference, the key hazard information for this compound is summarized below.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Storage Class | 11 - Combustible Solids. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tris-BOC-cyclen
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tris-BOC-cyclen. The following procedural steps are designed to ensure safe operational handling and disposal of this bifunctional chelating agent.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate[1][2] |
| CAS Number | 175854-39-4[1][2] |
| Molecular Formula | C23H44N4O6[1] |
| Molecular Weight | 472.62 g/mol [1][2] |
| Appearance | White to off-white or yellowish solid, which may be a powder or sticky solid[1][2] |
| Storage Conditions | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[1][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
Known Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile). Change gloves immediately if contaminated. | To prevent skin contact with the chemical. |
| Eye Protection | Chemical splash goggles that meet recognized standards (e.g., ANSI Z.87.1). A face shield may be necessary if there is a risk of splashing. | To protect eyes from splashes of the chemical solution. |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | To protect skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols may be generated, use a NIOSH/OSHA approved respirator. | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocols
Protocol for Handling and Use:
-
Preparation: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Clean all equipment used in the process.
Protocol for Deactivation and Disposal of Waste:
Waste containing this compound and its derivatives should be treated as hazardous chemical waste. The BOC (tert-butoxycarbonyl) protecting groups are sensitive to acidic conditions and are typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This deprotection process generates byproducts that must be managed appropriately.
-
Waste Collection: Collect all waste containing this compound, including unused solutions and contaminated materials (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste Neutralization:
-
If the waste is acidic due to deprotection procedures, it must be neutralized before disposal.
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the aqueous waste while stirring.
-
Monitor the pH using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is within the acceptable range for your institution's chemical waste disposal (typically between 6 and 8).
-
Be aware that neutralization can be an exothermic reaction, so proceed with caution.
-
-
Management of Byproducts: The deprotection of the BOC group can generate tert-butyl cations, which may lead to the formation of isobutylene.[4][5] These are volatile and flammable, reinforcing the need to perform all deactivation and handling steps in a well-ventilated fume hood.
-
Final Disposal: Once neutralized, the waste should be transferred to a sealed, properly labeled hazardous waste container for collection by your institution's environmental health and safety department. Do not dispose of this chemical down the drain. Contaminated solid waste should also be bagged and disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
